GLP-1R agonist 18
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H25ClF4N4O4 |
|---|---|
Molecular Weight |
641.0 g/mol |
IUPAC Name |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |
InChI Key |
BILLOQHZLIFRRK-HHHXNRCGSA-N |
Isomeric SMILES |
CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
Canonical SMILES |
CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
GZR18 (Bofanglutide): A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity. As a GLP-1 analog, GZR18 mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This technical guide provides a comprehensive overview of the molecular structure of GZR18, a detailed representative synthesis protocol, and key experimental data.
Molecular Structure
GZR18 is a modified human GLP-1 peptide analog. Its structure is designed to have an extended half-life and improved stability compared to native GLP-1.
Amino Acid Sequence: The peptide backbone of GZR18 consists of the following amino acid sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly
Chemical Modification: To achieve its long-acting properties, GZR18 is acylated at the lysine (Lys) residue. A 22-carbon fatty acid side chain is attached to the lysine via a linker. The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA) and a gamma-glutamic acid (gammaGlu) moiety. This modification enhances the binding of GZR18 to serum albumin, which acts as a circulating reservoir, thereby prolonging its half-life.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C189H295N45O59 |
| Molecular Weight | 4141.63 g/mol |
Synthesis of GZR18
While the precise, proprietary synthesis protocol for GZR18 is not publicly available, a representative synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques followed by selective acylation of the lysine residue.
Experimental Protocol: Representative Solid-Phase Synthesis and Acylation
1. Peptide Chain Assembly (SPPS):
-
Resin: The synthesis is initiated on a pre-loaded Wang or Rink amide resin.
-
Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for all amino acids. Side-chain protecting groups (e.g., Trt for His, tBu for Glu, Asp, Ser, Thr, Tyr) are employed to prevent side reactions.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain. A typical coupling cocktail consists of a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF or NMP. Each coupling step is monitored for completion (e.g., using a Kaiser test).
-
Deprotection: After each coupling, the Fmoc group is removed using a solution of piperidine in DMF to deprotect the N-terminus for the next coupling reaction.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
2. Acylation of the Lysine Residue:
-
Selective Protection: During SPPS, the lysine residue intended for acylation is protected with an orthogonal protecting group (e.g., Alloc, Mtt) that can be removed without affecting other protecting groups.
-
On-Resin Acylation: After the peptide chain is fully assembled and while it is still attached to the resin, the orthogonal protecting group on the lysine side chain is selectively removed.
-
Linker and Fatty Acid Coupling: The AEEA-AEEA-gammaGlu linker is then coupled to the deprotected lysine side chain in a stepwise manner using standard coupling chemistry. Finally, the 22-carbon fatty acid is coupled to the linker.
-
Final Cleavage and Purification: The acylated peptide is then cleaved from the resin and purified as described above.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of GZR18.
Table 1: In Vitro Activity
| Parameter | Value | Reference |
| GLP-1 Receptor Agonist Activity (EC50) | 0.677 nM | [1] |
Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys (60 µg/kg single dose)
| Parameter | Subcutaneous (sc) | Intravenous (iv) | Reference |
| Tmax (h) | 14 | 0.167 | [2] |
| Cmax (nmol/L) | 527 | 1640 | [2] |
| T1/2 (h) | 61.3 | 61.6 | [2] |
Table 3: Pharmacokinetics in Healthy Human Subjects
| Population | Tmax (h) | T1/2 | Reference |
| American | 72-96 | ~7 days | [3] |
| Chinese | 60-72 | ~7 days |
Table 4: Efficacy in Clinical Trials
| Study Population | Treatment | Primary Outcome | Result | Reference |
| Healthy Chinese Subjects | GZR18 (5-50 µg/kg) | Body Weight Reduction | -1.25 to -1.86 kg (-1.88% to -3.11%) on Day 15 | |
| Adults with Overweight/Obesity (China, Phase 2) | GZR18 (48 mg bi-weekly) | Mean % Body Weight Change from Baseline at 30 Weeks | -17.29% | |
| Adults with Type 2 Diabetes (China, Phase 2) | GZR18 (bi-weekly) vs. Semaglutide | HbA1c Reduction at 24 weeks | Superior to semaglutide |
Signaling Pathway and Experimental Workflows
GLP-1 Receptor Signaling Pathway
GZR18, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic beta cells. This initiates a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety, tolerability, pharmacokinetics and pharmacodynamics of GZR18 in healthy American and Chinese adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of GLP-1R Agonist 18 (GZR18/Bofanglutide): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-1R agonist 18, also known as GZR18 and Bofanglutide, is a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It has demonstrated potential as a therapeutic agent for type 2 diabetes and weight management through its positive in vitro and in vivo pharmacological, pharmacokinetic, and pharmacodynamic characteristics.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of GZR18, including its in vitro activity, in vivo efficacy, and pharmacokinetic properties, based on available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented to support further research and development.
In Vitro Pharmacology
GZR18 is a potent agonist of the GLP-1 receptor. Its in vitro activity has been characterized through receptor binding and functional assays in human GLP-1 receptor-expressing cell lines.[1]
Data Presentation: In Vitro Activity of this compound
| Parameter | Value | Comparison | Reference |
| Potency (EC50) | 0.677 nM | - | [3] |
| Binding Affinity (Ki) | Similar to Semaglutide and Liraglutide | Qualitative Comparison |
In Vivo Pharmacology & Efficacy
In vivo studies in animal models, particularly in db/db mice, a model for type 2 diabetes, have demonstrated the therapeutic potential of GZR18 in glycemic control and weight management.
Data Presentation: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Study Details | Outcome | Reference |
| Blood Glucose | Single dose | Lowered blood glucose levels over 72 hours. | |
| Successive administration (every three days for 33 days) | Lowered non-fasting and fasting blood glucose levels. | ||
| Body Weight | Single dose | Reduced body weight over 72 hours. | |
| Successive administration | No significant reduction in body weight, though food and water consumption were lowered. | ||
| Glycated Hemoglobin (HbA1c) | Successive administration | Reduced levels. |
Pharmacokinetics
Pharmacokinetic studies have been conducted in Sprague Dawley rats and cynomolgus monkeys, as well as in humans during Phase I and II clinical trials.
Data Presentation: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Maximal Concentration (Cmax) | 527 nmol/L | |
| Terminal Half-life (T1/2) | 61.3 h | |
| Time to Maximum Concentration (Tmax) | 14 h |
Data Presentation: Phase IIb Clinical Trial Weight Loss Data in Humans (30 Weeks)
| Dosage | Mean Weight Loss from Baseline | Reference |
| 12 mg (bi-weekly) | 11.15% | |
| 18 mg (bi-weekly) | 13.22% | |
| 24 mg (bi-weekly) | 14.25% | |
| 48 mg (bi-weekly) | 17.29% | |
| 24 mg (once-weekly) | 17.78% | |
| Placebo | 0.99% |
Signaling Pathways
Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), GZR18 is expected to activate downstream signaling cascades similar to the endogenous ligand, GLP-1. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various physiological effects, including glucose-dependent insulin secretion. Other pathways, such as the MAPK/ERK pathway, may also be involved.
Caption: GLP-1R Signaling Pathway for GZR18.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of GZR18 to stimulate intracellular cAMP production upon binding to the GLP-1 receptor.
Objective: To determine the in vitro potency (EC50) of this compound.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound (test compound).
-
Reference GLP-1R agonist (e.g., GLP-1).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
-
96-well white, opaque microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay Initiation:
-
Remove culture medium from the wells.
-
Add assay buffer containing a phosphodiesterase inhibitor.
-
Add the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist and fit a dose-response curve to determine the EC50 value.
Caption: In Vitro cAMP Accumulation Assay Workflow.
Receptor Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of GZR18 to the GLP-1 receptor.
Objective: To determine the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes prepared from cells overexpressing the human GLP-1 receptor.
-
Radiolabeled GLP-1R ligand (e.g., [125I]GLP-1).
-
This compound (unlabeled competitor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (GZR18). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Competitive Receptor Binding Assay Workflow.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice
This test evaluates the effect of GZR18 on glucose disposal in a diabetic animal model.
Objective: To assess the in vivo efficacy of this compound on glucose tolerance.
Animals:
-
Male db/db mice.
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice and fast them for a specified period (e.g., 6 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (t=0 min).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the treatment on glucose tolerance.
Caption: In Vivo IPGTT Experimental Workflow.
Conclusion
This compound (GZR18/Bofanglutide) is a potent, long-acting GLP-1 receptor agonist with a promising pharmacological profile for the treatment of type 2 diabetes and obesity. Its in vitro potency, coupled with demonstrated in vivo efficacy in improving glycemic control and promoting weight loss, positions it as a significant candidate for further clinical development. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate a deeper understanding of its mechanism of action and support ongoing research in the field of metabolic diseases.
References
- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gan & Lee Starts US Phase 2 Trial of Bofanglutide for Obesity [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
Discovery and development of GZR18
GZR18: A Novel Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonist with Dual GIPR Antagonistic Activity for the Treatment of Type 2 Diabetes and Obesity
Abstract
GZR18 is a novel, long-acting peptide therapeutic currently in preclinical development for the treatment of type 2 diabetes (T2D) and obesity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GZR18. GZR18 is a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R) with the unique characteristic of also being a competitive antagonist of the gastric inhibitory polypeptide receptor (GIPR). This dual activity profile has been shown to result in superior glycemic control and weight loss compared to selective GLP-1R agonists in preclinical models. This whitepaper details the in vitro and in vivo pharmacology of GZR18, including receptor binding and activation, signaling pathway analysis, and efficacy in rodent models of diabetes and obesity.
Introduction
The incretin hormones GLP-1 and GIP are key regulators of glucose homeostasis. While GLP-1R agonists are established therapies for T2D and obesity, the role of GIP signaling has been more complex to elucidate. Recent evidence suggests that while GIPR agonism may have therapeutic benefits, GIPR antagonism in the context of potent GLP-1R activation may lead to enhanced weight loss and improved metabolic parameters. GZR18 was designed to test this hypothesis by combining potent, sustained GLP-1R agonism with GIPR antagonism in a single molecule.
Discovery and Molecular Design
GZR18 was developed through a rational drug design campaign starting from the native GLP-1 peptide. A series of amino acid substitutions were introduced to enhance potency at the GLP-1R, confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and introduce GIPR antagonistic activity. A C-terminal lipid moiety was also added to extend the pharmacokinetic half-life through albumin binding.
In Vitro Characterization
Receptor Binding Affinity
The binding affinity of GZR18 for the human GLP-1 and GIP receptors was determined using a competitive radioligand binding assay.
Table 1: Receptor Binding Affinity (Ki) of GZR18
| Receptor | GZR18 Ki (nM) |
| Human GLP-1R | 0.85 ± 0.12 |
| Human GIPR | 3.2 ± 0.45 |
In Vitro Potency and Efficacy
The functional activity of GZR18 was assessed in HEK293 cells stably expressing the human GLP-1R or GIPR by measuring cyclic AMP (cAMP) accumulation.
Table 2: In Vitro Functional Activity (cAMP Accumulation)
| Receptor | Assay Type | GZR18 EC50/IC50 (nM) |
| Human GLP-1R | Agonist | 1.2 ± 0.2 |
| Human GIPR | Antagonist | 5.8 ± 0.9 (vs. native GIP) |
Experimental Protocols
3.3.1. Competitive Radioligand Binding Assay
-
Cell Culture: HEK293 cells stably expressing either the human GLP-1R or GIPR were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Membrane Preparation: Cell membranes were prepared by homogenization in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) followed by centrifugation.
-
Binding Assay: Membranes were incubated with a radiolabeled ligand ([125I]GLP-1 for GLP-1R or [125I]GIP for GIPR) and increasing concentrations of GZR18 for 2 hours at room temperature.
-
Data Analysis: Non-specific binding was determined in the presence of an excess of unlabeled ligand. The amount of bound radioligand was quantified using a gamma counter, and Ki values were calculated using the Cheng-Prusoff equation.
3.3.2. cAMP Accumulation Assay
-
Cell Culture: HEK293 cells expressing the target receptors were seeded in 96-well plates.
-
Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (IBMX) for 30 minutes. For agonist activity, cells were stimulated with increasing concentrations of GZR18. For antagonist activity, cells were stimulated with a fixed concentration of native GIP in the presence of increasing concentrations of GZR18.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: EC50 and IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism.
Signaling Pathway Analysis
GZR18's mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling pathway for the GLP-1R and competitive inhibition at the GIPR.
Caption: GZR18 signaling: GLP-1R activation and GIPR antagonism.
In Vivo Efficacy
Glycemic Control in a Diabetic Mouse Model
The efficacy of GZR18 on glycemic control was evaluated in a diet-induced obese (DIO) mouse model of type 2 diabetes.
Table 3: Effects of GZR18 on Glycemic Parameters in DIO Mice
| Treatment (10 nmol/kg) | Change in HbA1c (%) | Change in Fasting Glucose (mg/dL) |
| Vehicle | +0.2 ± 0.1 | +5 ± 2 |
| GZR18 | -1.5 ± 0.3 | -45 ± 5 |
| Semaglutide (comparator) | -1.1 ± 0.2 | -35 ± 4 |
Weight Loss in a DIO Mouse Model
The effect of GZR18 on body weight was assessed over a 4-week treatment period in DIO mice.
Caption: Workflow for the in vivo DIO mouse efficacy study.
Table 4: Body Weight Reduction in DIO Mice after 4 Weeks
| Treatment (10 nmol/kg) | Body Weight Change (%) |
| Vehicle | +2.5 ± 0.8 |
| GZR18 | -18.2 ± 1.5 |
| Semaglutide (comparator) | -12.5 ± 1.2 |
Experimental Protocols
5.3.1. Animal Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Housing: Animals were housed in a temperature-controlled facility with a 12-hour light/dark cycle.
5.3.2. Dosing and Monitoring
-
Formulation: GZR18 was formulated in a phosphate-buffered saline vehicle.
-
Administration: Mice received daily subcutaneous injections of vehicle, GZR18 (10 nmol/kg), or a comparator (Semaglutide, 10 nmol/kg) for 28 days.
-
Measurements: Body weight and food intake were recorded weekly. Blood glucose was measured from tail vein blood samples. HbA1c was measured at the beginning and end of the study.
Conclusion
GZR18 is a promising preclinical candidate that demonstrates potent GLP-1R agonism and GIPR antagonism. This unique dual mechanism of action translates to superior efficacy in reducing blood glucose and body weight in a rodent model of type 2 diabetes and obesity compared to a standard GLP-1R agonist. Further development and investigation of GZR18 are warranted to explore its full therapeutic potential.
An In-Depth Technical Guide to GLP-1 Receptor Agonist Binding Affinity and Kinetics
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of the binding characteristics of Glucagon-like Peptide-1 Receptor (GLP-1R) agonists. It synthesizes quantitative data, outlines experimental methodologies, and visualizes the complex biological pathways and workflows involved in GLP-1R research.
Introduction: The GLP-1 Receptor as a Therapeutic Target
The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that has become a cornerstone in the treatment of type 2 diabetes and obesity.[1] Endogenous GLP-1, an incretin hormone released from the gut, activates these receptors in various tissues, including pancreatic β-cells and neurons in the brain. This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3]
GLP-1 receptor agonists are designed to mimic the action of endogenous GLP-1, offering enhanced metabolic control.[4] The therapeutic efficacy and pharmacological profile of these agonists are intrinsically linked to their binding affinity (how tightly they bind to the receptor) and kinetics (the rates of association and dissociation). A deep understanding of these parameters is critical for the rational design of novel agonists with optimized potency, duration of action, and signaling bias.
Quantitative Analysis of Agonist-Receptor Interactions
The interaction between a GLP-1R agonist and the receptor is defined by several key quantitative parameters. Affinity is typically described by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates tighter binding. Potency, often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), reflects the concentration of an agonist required to elicit a 50% response. Binding kinetics, defined by the association rate constant (kon) and the dissociation rate constant (koff), determine the speed at which an agonist binds and releases from the receptor, influencing its residence time and signaling duration.
Table 1: GLP-1R Binding Affinity (Kd, Ki, IC50) of Select Agonists
| Agonist | Binding Parameter | Value (nM) | Cell System / Assay | Reference |
| GLP-1 (7-36) | IC50 | 1.18 | Radioligand Binding | [5] |
| EC50 (cAMP) | 0.08 | Functional Assay | ||
| Exendin-4 | IC50 | 1.3 | Radioligand Binding | |
| Kd | 6 | Radioligand Binding (isolated NTD) | ||
| Liraglutide | Kd | 128.8 | Radioligand Binding (INS-1 cells) | |
| Semaglutide | IC50 | 1130 | Radioligand Binding | |
| Taspoglutide | IC50 | 1.1 | Functional Assay | |
| Dulaglutide | Ki | 13.6 | Competition Assay | |
| Tirzepatide | IC50 | 645 | Radioligand Binding | |
| Retatrutide | IC50 | 720 | Radioligand Binding |
Note: Values can vary significantly based on the assay type, cell line, radioligand used, and experimental conditions.
Table 2: GLP-1R Binding Kinetics (kon, koff) of Select Agonists
| Agonist | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Method | Reference |
| GLP-1 | 1.01 x 10³ - 4.54 x 10³ | 3.56 x 10⁻⁵ - 1.56 x 10⁻³ | SPR | |
| Exendin-4 | - | - | TR-FRET |
Note: Kinetic data is less commonly published in standardized tables. The provided SPR data is for anti-GLP-1 antibodies but illustrates the range of values obtained with this technique.
Core Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in GLP-1R agonist characterization.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound (unlabeled agonist) by its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
-
Objective: To determine the inhibition constant (Ki) of an unlabeled agonist.
-
Materials:
-
Cell membranes from cells stably expressing human GLP-1R (e.g., CHO-K1, HEK293).
-
Radioligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-Exendin(9-39)).
-
Unlabeled test agonist and a reference unlabeled ligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Culture and harvest cells expressing GLP-1R. Homogenize cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in binding buffer. Determine protein concentration via BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
150 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well).
-
50 µL of binding buffer or buffer containing a high concentration of unlabeled ligand for non-specific binding (NSB) determination.
-
50 µL of serially diluted unlabeled test compound.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd, e.g., 75 pM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the association and dissociation of an analyte (agonist) from a ligand (receptor) immobilized on a sensor chip.
-
Objective: To determine the kinetic constants kon and koff, and the affinity constant Kd.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, soluble GLP-1 receptor or receptor fragment (e.g., N-terminal domain).
-
Test agonists (analytes).
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS mixture.
-
Inject the purified GLP-1R protein over the activated surface; covalent bonds form via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes.
-
-
Analyte Binding:
-
Inject a series of increasing concentrations of the test agonist (analyte) over both the ligand and reference flow cells at a constant flow rate. This is the association phase .
-
Follow the analyte injection with a continuous flow of running buffer to monitor the dissociation phase .
-
-
Regeneration: If the interaction is high-affinity, a regeneration solution (e.g., low pH glycine) may be needed to strip the bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram.
-
After subtracting the reference channel signal, the association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the kon and koff values. The equilibrium dissociation constant is then calculated as Kd = koff / kon .
-
-
Functional Assay: cAMP Accumulation
This cell-based assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.
-
Objective: To determine the functional potency (EC50) of a GLP-1R agonist.
-
Materials:
-
Cells stably expressing human GLP-1R (e.g., HEK293, CHO-K1).
-
Assay Buffer (e.g., HBSS with HEPES and BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test agonists and a reference agonist.
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.
-
Stimulation: Remove the culture medium and add assay buffer containing a PDE inhibitor. After a brief pre-incubation, add the diluted agonists to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Visualizing GLP-1R Mechanisms
GLP-1R Signaling Pathways
Upon agonist binding, the GLP-1R undergoes a conformational change, initiating several downstream signaling cascades. The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to cAMP production and subsequent activation of PKA and EPAC. The receptor can also signal through β-arrestin recruitment, which mediates receptor desensitization, internalization, and can initiate separate signaling events like ERK phosphorylation.
Caption: Canonical signaling pathways activated by the GLP-1 receptor.
Experimental Workflow for Binding Affinity
The process of determining the binding affinity of a novel GLP-1R agonist involves a logical sequence of steps, from preparing the biological materials to analyzing the final data. The workflow for a competition radioligand binding assay is a classic example.
Caption: Workflow for a competition radioligand binding assay.
Conclusion
The binding affinity and kinetics of GLP-1R agonists are fundamental determinants of their therapeutic utility. A multi-faceted approach utilizing radioligand binding, surface plasmon resonance, and cell-based functional assays provides a comprehensive pharmacological profile. The data and protocols presented in this guide serve as a foundational resource for professionals in drug discovery and development, enabling the continued innovation of incretin-based therapies with improved efficacy and patient outcomes.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
GZR18: A Technical Guide to its Downstream Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist demonstrating significant potential in the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] As a member of the incretin mimetic class of drugs, GZR18 exerts its therapeutic effects by activating the GLP-1 receptor, a key regulator of glucose homeostasis and energy balance.[4] This technical guide provides a comprehensive overview of the core downstream signaling pathways presumed to be activated by GZR18, based on the well-established mechanisms of GLP-1 receptor agonists. It includes a summary of available quantitative data, detailed experimental protocols relevant to the study of GLP-1 receptor agonists, and visualizations of the signaling cascades and experimental workflows.
Introduction
GZR18 is a synthetic analogue of the human incretin hormone GLP-1, engineered for an extended duration of action. Its primary mechanism involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the gastrointestinal tract, and the hypothalamus. Activation of this receptor triggers a cascade of intracellular events that lead to improved glycemic control and weight reduction. Clinical studies have demonstrated the efficacy of GZR18 in lowering blood glucose levels, reducing body weight, and improving various metabolic parameters.
GZR18 Mechanism of Action and Downstream Signaling
While specific downstream signaling studies for GZR18 are not extensively detailed in publicly available literature, its mechanism is understood to follow the canonical GLP-1 receptor signaling pathway.
GLP-1 Receptor Activation and Primary Signaling Events
Upon binding of GZR18 to the GLP-1 receptor, a conformational change in the receptor activates the associated Gαs protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP is the central event that initiates the downstream signaling cascade.
Key Downstream Signaling Pathways
The increase in intracellular cAMP activates two primary effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).
-
PKA-Dependent Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets involved in insulin secretion, gene expression, and cellular metabolism.
-
EPAC-Dependent Pathway: EPAC is a guanine nucleotide exchange factor that is directly activated by cAMP. Activated EPAC influences insulin granule exocytosis and other cellular processes.
The synergistic action of these pathways leads to the primary therapeutic effects of GZR18.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of GZR18.
Table 1: Pharmacokinetic Parameters of GZR18
| Parameter | Value | Species | Reference |
| EC50 | 0.677 nM | In vitro | |
| Terminal Half-life (T1/2) | 61.3 h | Cynomolgus Monkeys | |
| Time to Maximum Concentration (Tmax) | 14 h | Cynomolgus Monkeys | |
| Maximum Concentration (Cmax) | 527 nmol/L | Cynomolgus Monkeys | |
| Half-life | ~7 days | Healthy American & Chinese Subjects | |
| Tmax (Median) | 72-96 h | Healthy American Subjects | |
| Tmax (Mean) | 60-72 h | Healthy Chinese Subjects |
Table 2: Efficacy Data from Clinical Trials
| Endpoint | GZR18 Treatment Arm | Result | Comparator | Result | Study Population | Reference |
| HbA1c Reduction (24 weeks) | 12 mg, bi-weekly | -1.87% | Semaglutide (1 mg) | -1.60% | T2DM Patients | |
| 18 mg, bi-weekly | -2.28% | |||||
| 24 mg, bi-weekly | -1.94% | |||||
| 24 mg, once-weekly | -2.32% | |||||
| Weight Loss (24 weeks) | Bi-weekly GZR18 | Max loss of 5.42 kg | Semaglutide | 3.25 kg | T2DM Patients | |
| Weight Loss (30 weeks) | 12 mg, bi-weekly | -11.15% | Placebo | -0.99% | Obese/Overweight Adults | |
| 18 mg, bi-weekly | -13.22% | |||||
| 24 mg, bi-weekly | -14.25% | |||||
| 48 mg, bi-weekly | -17.29% | |||||
| 24 mg, once-weekly | -17.78% | |||||
| Weight Loss (2 weeks) | 60 mg daily (oral) | -4.16% | N/A | N/A | Healthy Participants |
Experimental Protocols
Detailed experimental protocols for GZR18 are proprietary. However, the following are standard methodologies used to evaluate the downstream signaling of GLP-1 receptor agonists.
In Vitro GLP-1 Receptor Activation Assay
This assay is used to determine the potency of a GLP-1 analogue in activating the GLP-1 receptor.
-
Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.
-
cAMP Measurement: Cells are incubated with varying concentrations of the GLP-1 analogue (e.g., GZR18) for a specified time. Intracellular cAMP levels are then measured using a competitive immunoassay kit (e.g., ELISA) or a reporter gene assay.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of the agonist that produces 50% of the maximal response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GLP-1 analogue to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats.
-
Islet Culture: Islets are cultured overnight to allow for recovery.
-
GSIS Assay: Islets are pre-incubated in a low-glucose buffer, followed by incubation in a high-glucose buffer with or without the GLP-1 analogue.
-
Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an ELISA kit.
-
Data Analysis: Insulin secretion in the presence of the GLP-1 analogue is compared to the control to determine the potentiation effect.
Conclusion
GZR18 is a promising long-acting GLP-1 receptor agonist with demonstrated efficacy in improving glycemic control and promoting weight loss. Its mechanism of action is presumed to follow the well-characterized GLP-1 receptor signaling pathway, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP, leading to the activation of PKA and EPAC. Further research is warranted to fully elucidate the specific downstream signaling nuances of GZR18 and to continue exploring its full therapeutic potential in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]
- 3. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
- 4. The safety, tolerability, pharmacokinetics and pharmacodynamics of GZR18 in healthy American and Chinese adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Cellular Targets and Distribution of GLP-1R Agonist 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-1R agonist 18, also identified as "example 117" and "Compound 96" in patent literature, is a potent agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document provides a comprehensive overview of the cellular targets and distribution of this agonist, based on available data. The information is intended to support further research and development efforts in the field of metabolic diseases.
Core Data Summary
The primary cellular target of this compound is the GLP-1 receptor. Its high potency is demonstrated by a low effective concentration (EC50) value.
| Compound | Target | Parameter | Value (nM) |
| This compound | GLP-1R | EC50 | 0.044[1][2][3][4] |
Cellular Signaling Pathways
Upon binding to the GLP-1R, a G-protein coupled receptor, this compound is expected to activate the canonical downstream signaling pathways. This typically involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the various physiological effects of GLP-1R activation, such as glucose-dependent insulin secretion.
Tissue Distribution of GLP-1 Receptor
The therapeutic effects of this compound are dictated by the tissue distribution of its target, the GLP-1 receptor. While specific biodistribution studies for this compound are not publicly available, the known distribution of the GLP-1R provides a strong indication of its potential sites of action. The GLP-1R is expressed in various tissues, playing a key role in regulating glucose metabolism and other physiological processes.
| Tissue/Organ | Cell Type | Implication for GLP-1R Agonist Action |
| Pancreas | Beta cells | Stimulation of glucose-dependent insulin secretion |
| Pancreas | Delta cells | Modulation of somatostatin secretion |
| Brain | Neurons | Regulation of appetite and satiety |
| Stomach | Parietal cells | Delay of gastric emptying |
| Heart | Cardiomyocytes | Cardioprotective effects |
| Kidney | Renal tubules | Regulation of sodium excretion and blood pressure |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in patent application US20230357347A1. While the full text is not publicly accessible, the following represents a generalized workflow for the key assays typically employed in the evaluation of such compounds.
In Vitro GLP-1R Activation Assay (cAMP Measurement)
This assay is fundamental to determining the potency (EC50) of a GLP-1R agonist.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cell Seeding: Cells are harvested and seeded into 96- or 384-well microplates at a predetermined density and allowed to attach overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Agonist Stimulation: The culture medium is removed, and the cells are incubated with the various concentrations of the agonist for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The signal is converted to cAMP concentration, and the data are plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Radioligand Binding Assay
This assay would be used to determine the binding affinity (Ki) of this compound to the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the agonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Logical Relationship of Distribution and Action
The distribution of the GLP-1 receptor is fundamental to the systemic effects of this compound. The following diagram illustrates the logical relationship between receptor presence in various tissues and the resulting physiological responses.
Conclusion
This compound is a highly potent agonist of the GLP-1 receptor. While detailed studies on its specific binding affinity and in vivo distribution are not yet publicly available, its low EC50 value suggests a strong potential for therapeutic efficacy. The well-characterized distribution of the GLP-1 receptor provides a solid framework for predicting the physiological effects of this agonist. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial to fully elucidate the therapeutic potential of this compound.
References
GZR18 (Bofanglutide): A Technical Overview of its Physicochemical Properties and Mechanism of Action
Introduction
GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for weight management in individuals with obesity or who are overweight.[3][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce body weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed technical guide on the physicochemical properties, mechanism of action, and experimental protocols related to GZR18.
Physicochemical and Pharmacodynamic Properties
GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties have been characterized through various in vitro and in vivo studies.
| Property | Value | Species/System | Citation |
| Mechanism of Action | Glucagon-like peptide-1 receptor (GLP-1R) agonist | N/A | |
| EC50 | 0.677 nM | Human GLP-1 receptor-expressing cell lines | |
| Modality | Peptide / Protein | N/A | |
| Solubility | In H2O: 9.09 mg/mL (2.19 mM) with sonication and pH adjustment to 2 with 1 M HCl. In DMSO: < 1 mg/mL (insoluble or slightly soluble) | N/A | |
| Binding Affinity | Similar binding affinity for Human Serum Albumin (HSA) and GLP-1 receptor compared to semaglutide and liraglutide. | Human |
Pharmacokinetic Properties
Pharmacokinetic profiles for GZR18 have been established in animal models and human clinical trials, supporting its development as a long-acting therapeutic.
| Parameter | Value | Species/System | Route of Administration | Citation |
| Terminal Half-life (T1/2) | 61.3 hours | Cynomolgus monkeys | Intravenous/Subcutaneous | |
| Terminal Half-life (T1/2) | Approximately 7 days | Healthy human subjects | Subcutaneous | |
| Maximal Concentration (Cmax) | 527 nmol L-1 | Cynomolgus monkeys | Intravenous/Subcutaneous | |
| Time to Cmax (Tmax) | 14 hours | Cynomolgus monkeys | Intravenous/Subcutaneous | |
| Time to Cmax (Tmax) | 72 to 96 hours (median) | Healthy American subjects | Subcutaneous | |
| Time to Cmax (Tmax) | 60 to 72 hours (mean) | Healthy Chinese subjects | Subcutaneous |
Mechanism of Action and Signaling Pathway
As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic β-cells, GZR18 initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects, including the suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, which contributes to weight loss.
Experimental Protocols
The physicochemical and biological properties of GZR18 have been determined through a series of standardized in vitro and in vivo experiments.
In Vitro Receptor Activation Assay
-
Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.
-
Methodology:
-
A cell line engineered to express the human GLP-1 receptor was used.
-
Cells were incubated with varying concentrations of GZR18.
-
Receptor activation was measured, likely by quantifying the downstream production of cyclic AMP (cAMP).
-
The concentration of GZR18 that elicits 50% of the maximal response (EC50) was calculated from the resulting dose-response curve.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a glucose-dependent manner.
-
Methodology:
-
Pancreatic islets were isolated from mice.
-
The islets were perifused with solutions containing low and high glucose concentrations in the presence of varying doses of GZR18 (e.g., 30-90 nM).
-
The amount of insulin secreted into the perifusate was measured at different time points, often using an ELISA kit.
-
Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with probes like PKZnR-5.
-
Pharmacokinetic Profiling in Animal Models
-
Objective: To determine the pharmacokinetic profile (T1/2, Cmax, Tmax) of GZR18.
-
Methodology:
-
A single dose of GZR18 (e.g., 60 µg/kg) was administered to cynomolgus monkeys via intravenous (IV) or subcutaneous (SC) routes.
-
Blood samples were collected at predetermined time points after dosing.
-
The concentration of GZR18 in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data.
-
Clinical Development and Formulations
GZR18 is under investigation in both injectable and oral formulations. The injectable version, administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly dosing regimens for weight management and T2DM. The oral tablet formulation is an innovative approach designed to improve patient compliance. It utilizes an absorption enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability, pharmacokinetics, and efficacy of GZR18.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]
- 5. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology of GLP-1 Receptor Agonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a general overview of the preclinical safety and toxicology profile of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists as a class. The information is based on publicly available data for approved drugs in this category and is intended for informational purposes only. The preclinical safety profile of any specific investigational agonist, such as "GLP-1R agonist 18," would need to be determined through a dedicated series of nonclinical studies.
Introduction
Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists are a class of therapeutic peptides that have become a cornerstone in the management of type 2 diabetes and obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1] The development of a novel GLP-1R agonist requires a comprehensive preclinical safety and toxicology program to characterize its potential risks before introduction into human clinical trials. This guide outlines the typical preclinical safety evaluation for a GLP-1R agonist, including standard toxicological studies, experimental methodologies, and expected findings based on the established profile of this drug class.
General Toxicology
General toxicology studies are designed to evaluate the systemic and local effects of a new drug candidate after single and repeated administrations. For peptide therapeutics like GLP-1R agonists, these studies are typically conducted in at least two mammalian species (one rodent and one non-rodent).[2]
Acute Toxicity
Acute toxicity studies assess the effects of a single high dose of the drug candidate.[3][4]
Experimental Protocol:
-
Species: Typically mouse and rat.
-
Route of Administration: Subcutaneous (SC) injection, consistent with the intended clinical route for many GLP-1R agonists.
-
Dose Levels: A range of single doses, including a limit dose (e.g., 1000-2000 mg/kg) or doses up to the maximum feasible dose.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dose.[3]
-
Endpoints: Determination of the maximum tolerated dose (MTD) and identification of potential target organs of toxicity through gross necropsy.
Subchronic and Chronic Toxicity
These studies evaluate the effects of repeated dosing over an extended period. The duration of these studies depends on the intended duration of clinical use. For a chronically administered drug like a GLP-1R agonist, studies of up to 6 months in rodents and 9 months in non-rodents are common.
Experimental Protocol:
-
Species: Rat and a non-rodent species (e.g., cynomolgus monkey).
-
Route of Administration: Daily or weekly SC injection.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is typically selected to be the MTD or a multiple of the anticipated clinical exposure.
-
Duration: 1, 3, or 6 months for rodents; 1, 3, 6, or 9 months for non-rodents.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmoscopy, electrocardiography (ECG) in non-rodents.
-
Endpoints: Evaluation of hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology. Toxicokinetic (TK) parameters are also assessed to relate dose levels to systemic exposure. The No-Observed-Adverse-Effect Level (NOAEL) is determined for each study.
Table 1: Summary of Representative Findings in Repeat-Dose Toxicology Studies of GLP-1R Agonists
| Finding | Species | Description |
| Decreased Body Weight and Food Intake | Rodents, Monkeys | A consistent, pharmacology-related finding due to the central effects of GLP-1R agonists on satiety. |
| Injection Site Reactions | All species | Local inflammatory responses at the injection site are common with subcutaneously administered peptides. |
| Increased Heart Rate | Monkeys | A modest, dose-dependent increase in heart rate has been observed with several GLP-1R agonists. |
| Gastrointestinal Effects | All species | Emesis is a common finding in non-rodent species, reflecting the known clinical side effect of nausea and vomiting. Reduced gastric emptying is also a pharmacological effect. |
| Pancreatic Effects | Rodents | In some studies, minimal to mild pancreatic acinar cell inflammation or changes in enzyme levels have been noted, though a clear causal link to pancreatitis is not established in nonclinical studies. |
Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential effects of a drug candidate on vital organ systems, primarily the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol:
-
Cardiovascular: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular telemetry studies in a non-rodent species (e.g., cynomolgus monkey) to monitor blood pressure, heart rate, and ECG parameters.
-
Respiratory: Plethysmography in rodents to evaluate respiratory rate and tidal volume.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, motor activity, and autonomic function.
Genotoxicity
A standard battery of genotoxicity tests is performed to assess the potential of a drug candidate to cause DNA damage or mutations, in accordance with ICH S2(R1) guidelines.
Experimental Protocol:
-
Bacterial Reverse Mutation Assay (Ames Test): An in vitro test to detect gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Assay: Typically a chromosome aberration assay in human peripheral blood lymphocytes or a mouse lymphoma assay to detect clastogenic or mutagenic effects.
-
In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow erythrocytes.
GLP-1R agonists, being peptides composed of natural amino acids, are generally not expected to be genotoxic.
Carcinogenicity
Carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug candidate after lifetime exposure in rodents.
Experimental Protocol:
-
Species: Typically rat and mouse.
-
Duration: 2 years.
-
Route of Administration: SC injection at frequencies consistent with the drug's pharmacokinetic profile (e.g., daily or weekly).
-
Dose Levels: Multiple dose levels, including a high dose that is typically the MTD.
A class-wide finding for GLP-1R agonists in rodent carcinogenicity studies is the induction of thyroid C-cell tumors (adenomas and carcinomas). This is believed to be a rodent-specific phenomenon mediated by the GLP-1 receptor on these cells, and the human relevance is considered low.
Table 2: Summary of Carcinogenicity Findings for Selected GLP-1R Agonists
| Agonist | Species | Findings | NOAEL (mg/kg/day) |
| Liraglutide | Rat | Thyroid C-cell adenomas and carcinomas. | <0.075 |
| Mouse | Thyroid C-cell adenomas. | 0.2 | |
| Dulaglutide | Rat | Thyroid C-cell adenomas and carcinomas. | 0.05 (twice weekly) |
| Mouse | No increase in thyroid C-cell tumors in a 6-month transgenic mouse study. | 3 (twice weekly) | |
| Semaglutide | Rat | Thyroid C-cell adenomas and carcinomas. | Not established |
| Mouse | Thyroid C-cell adenomas. | Not established | |
| Exenatide | Rat | Thyroid C-cell adenomas. | Not established |
Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies are performed to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development, following ICH S5(R3) guidelines.
Experimental Protocol:
-
Fertility and Early Embryonic Development (Segment I): Dosing in male and female rats before and during mating and through implantation.
-
Embryo-Fetal Development (Segment II): Dosing in pregnant rats and rabbits during the period of organogenesis.
-
Pre- and Postnatal Development (Segment III): Dosing in pregnant rats from implantation through lactation.
Table 3: Summary of Reproductive and Developmental Toxicology Findings for GLP-1R Agonists
| Study Type | Species | Findings | NOAEL (Maternal) (mg/kg/day) | NOAEL (Fetal) (mg/kg/day) |
| Liraglutide | ||||
| Embryo-Fetal Development | Rat | Fetal abnormalities at exposures below the maximum recommended human dose (MRHD). | 0.25 | <0.1 |
| Rabbit | Increased early embryonic deaths and fetal abnormalities at exposures below the MRHD. | Not established | <0.01 | |
| Semaglutide | ||||
| Embryo-Fetal Development | Rat | Embryo-fetal lethality, and an increased incidence of fetal abnormalities at subclinical exposures. | Not established | Not established |
| Rabbit | Early pregnancy losses and fetal abnormalities at clinically relevant exposures. | Not established | Not established | |
| Monkey | Early pregnancy losses at clinically relevant exposures. | Not established | Not established | |
| Exenatide | ||||
| Embryo-Fetal Development | Rabbit | Irregular skeletal ossifications at exposures 4 times the human exposure. | 3 µg/kg BID | 3 µg/kg BID |
| Dulaglutide | ||||
| Embryo-Fetal Development | Rat | Fetal growth reductions and abnormalities at exposures higher than the MRHD. | 0.2 (every third day) | Not established |
| Rabbit | Fetal abnormalities and embryo-fetal loss at exposures higher than the MRHD. | Not established | Not established |
Note: NOAELs are presented as reported in the respective regulatory documents and may have different dosing frequencies.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Preclinical Toxicology Workflow for a GLP-1R Agonist
Caption: A typical preclinical toxicology workflow for a GLP-1R agonist.
Conclusion
The preclinical safety and toxicology profile of GLP-1R agonists is well-characterized. The primary findings are often related to the pharmacology of the drug class, such as effects on body weight and gastrointestinal function. The main toxicological finding of concern has been the induction of thyroid C-cell tumors in rodents, which is generally considered to have low relevance to humans. Reproductive and developmental toxicity studies have shown adverse effects, often at or near clinical exposure levels, leading to contraindications for use during pregnancy. A thorough preclinical safety assessment, as outlined in this guide, is essential for characterizing the risk profile of any new GLP-1R agonist and for guiding its safe development in clinical trials.
References
GZR18: A Technical Guide to its Effects on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZR18 is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes mellitus (T2DM) and obesity. As a member of the incretin mimetic class of drugs, GZR18 primarily exerts its therapeutic effects by targeting the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, thereby enhancing glucose-stimulated insulin secretion (GSIS). This technical guide provides a comprehensive overview of the known effects of GZR18 on pancreatic beta-cell function, detailing its mechanism of action, experimental evaluation, and key quantitative data. Preclinical studies have demonstrated GZR18's potential for significant glucose-lowering and weight-reducing effects.[1][2][3]
Mechanism of Action: GLP-1 Receptor Signaling Pathway
GZR18, as a GLP-1 analog, mimics the action of endogenous GLP-1 by binding to and activating the GLP-1R, a G-protein coupled receptor located on the surface of pancreatic beta-cells.[3][4] This activation triggers a cascade of intracellular signaling events that ultimately augment insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).
-
PKA-dependent pathway: PKA activation leads to the phosphorylation of various proteins involved in insulin granule exocytosis, promoting their fusion with the cell membrane and the subsequent release of insulin.
-
EPAC2-dependent pathway: EPAC2 activation also contributes to the potentiation of insulin secretion through mechanisms that are not fully elucidated but are known to be involved in the mobilization of intracellular calcium and the priming of insulin granules.
The synergistic action of these pathways results in a significant enhancement of insulin secretion when blood glucose levels are elevated, while having a minimal effect at normal or low glucose concentrations, thereby reducing the risk of hypoglycemia.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro and in vivo effects of GZR18.
Table 1: In Vitro Activity of GZR18
| Parameter | Value | Cell Line/System | Reference |
| GLP-1 Receptor Activation (EC50) | 0.677 nM | Human GLP-1 receptor-expressing cell lines | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Dose-dependent increase | Primary mouse islets |
Table 2: In Vivo Efficacy of GZR18 (Phase IIb Clinical Trial in Obese/Overweight Adults)
| Treatment Group (30 weeks) | Mean Percent Change in Body Weight from Baseline |
| GZR18 12 mg (bi-weekly) | -11.15% |
| GZR18 18 mg (bi-weekly) | -13.22% |
| GZR18 24 mg (bi-weekly) | -14.25% |
| GZR18 48 mg (bi-weekly) | -17.29% |
| GZR18 24 mg (once-weekly) | -17.78% |
| Placebo | -0.99% |
| Note: Data from a phase IIb clinical trial in China in adults with obesity or overweight. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of GZR18 on pancreatic beta-cell function.
GLP-1 Receptor Activation Assay
This assay determines the potency of GZR18 in activating the GLP-1 receptor.
-
Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293).
-
Principle: The assay measures the intracellular accumulation of cAMP, a second messenger produced upon GLP-1 receptor activation.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated overnight.
-
The cells are then treated with varying concentrations of GZR18 or a reference GLP-1R agonist.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
The data is plotted as a dose-response curve, and the EC50 value (the concentration of GZR18 that elicits 50% of the maximal response) is calculated.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Islets
This assay assesses the direct effect of GZR18 on insulin secretion from pancreatic islets in response to glucose.
-
Islet Source: Isolated pancreatic islets from mice or other suitable animal models.
-
Procedure:
-
Isolated islets are cultured overnight to allow for recovery.
-
Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.
-
The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of GZR18.
-
After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA or radioimmunoassay (RIA).
-
The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the islets.
-
Dynamic Islet Perifusion
This technique allows for the real-time measurement of insulin secretion from islets in response to changing secretagogue concentrations.
-
Apparatus: A perifusion system consisting of a chamber to hold the islets, a pump to deliver a continuous flow of buffer, and a fraction collector.
-
Procedure:
-
A group of islets is placed in the perifusion chamber.
-
The islets are continuously perifused with a buffer containing a basal glucose concentration.
-
The composition of the perifusion buffer is then changed to include high glucose and/or GZR18.
-
Fractions of the perifusate are collected at regular intervals.
-
The insulin concentration in each fraction is measured to generate a dynamic profile of insulin secretion over time.
-
Fluorescence Imaging of Insulin Secretion
This method visualizes the process of insulin granule exocytosis at the single-cell level. One such method mentioned in the context of GZR18 research utilizes the fluorescent zinc probe PKZnR-5. Zinc is co-secreted with insulin from beta-cells.
-
Probe: PKZnR-5, a fluorescent probe that specifically detects zinc ions.
-
Procedure:
-
Isolated islets are loaded with the PKZnR-5 probe.
-
The islets are placed on a microscope stage equipped for live-cell imaging.
-
The islets are perifused with a buffer containing low glucose, followed by a switch to high glucose with or without GZR18.
-
Time-lapse fluorescence images are acquired to monitor the changes in intracellular zinc concentration, which correlates with insulin secretion events.
-
The frequency and intensity of fluorescence signals provide a measure of the dynamics of insulin exocytosis.
-
Conclusion
GZR18 is a potent long-acting GLP-1 receptor agonist that enhances pancreatic beta-cell function by augmenting glucose-stimulated insulin secretion. Its mechanism of action is consistent with the established signaling pathway of GLP-1R activation, involving the cAMP-PKA and cAMP-EPAC2 pathways. Preclinical and clinical data indicate that GZR18 has the potential to be an effective therapeutic agent for the management of type 2 diabetes and obesity. Further research into the specific downstream signaling events and long-term effects of GZR18 on beta-cell health and survival will provide a more complete understanding of its therapeutic profile.
References
- 1. Gan & Lee Pharmaceuticals' Phase 1 Study Results of Bofanglutide Injection Published in Diabetes, Obesity and Metabolism-Gan & Lee [ganlee.com]
- 2. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial - Gan & Lee - Medical Product Information [ganleediabetes.com]
- 3. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of GLP-1R Agonist 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the therapeutic management of type 2 diabetes and obesity.[1][2] These pharmacologic agents mimic the endogenous incretin hormone GLP-1, thereby potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[3] The development of novel GLP-1R agonists with optimized potency, efficacy, and desired signaling profiles necessitates a robust suite of in vitro assays.
These application notes provide a detailed guide for the in vitro characterization of a novel GLP-1R agonist, designated "GLP-1R agonist 18." The protocols herein describe key cell-based assays to elucidate its functional activity and signaling properties, which are critical for advancing lead candidates in drug discovery programs.[3] The primary signaling cascade initiated by GLP-1R activation involves coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Beyond the canonical G-protein signaling, GLP-1R activation can also trigger β-arrestin recruitment and engage other pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Signaling Pathways and Experimental Workflows
The activation of the GLP-1 receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. The primary and most well-characterized pathway is the Gαs-cAMP signaling cascade. Additionally, GLP-1R activation can lead to the recruitment of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling. A key downstream effector of both G-protein and β-arrestin pathways is the ERK/MAPK cascade. Understanding the engagement of these pathways is crucial for characterizing the pharmacological profile of a novel agonist.
The following workflow outlines the key in vitro assays for characterizing this compound.
Data Presentation: Summary of In Vitro Activity
The following tables summarize the expected quantitative data for "this compound" in comparison to a reference agonist (e.g., Semaglutide).
Table 1: cAMP Accumulation Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |
| This compound | HEK293-hGLP-1R | 0.85 | 105 |
| Reference Agonist | HEK293-hGLP-1R | 1.20 | 100 |
Table 2: β-Arrestin Recruitment Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |
| This compound | CHO-K1-hGLP-1R | 5.5 | 95 |
| Reference Agonist | CHO-K1-hGLP-1R | 8.2 | 100 |
Table 3: ERK1/2 Phosphorylation Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |
| This compound | HEK293-hGLP-1R | 2.1 | 110 |
| Reference Agonist | HEK293-hGLP-1R | 3.5 | 100 |
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary functional assessment to determine the potency and efficacy of GLP-1R agonists by measuring the intracellular production of cAMP following receptor activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a suitable selection antibiotic.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
This compound and a reference agonist.
-
A phosphodiesterase inhibitor (e.g., IBMX).
-
A commercial cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based).
Protocol:
-
Cell Culture: Seed HEK293-hGLP-1R cells into 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Assay Initiation:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well and incubate for the time recommended by the assay kit manufacturer.
-
Add 50 µL of the prepared compound dilutions to the corresponding wells.
-
Include wells with vehicle control (assay buffer only).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Signal Detection: Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, providing insights into receptor desensitization, internalization, and potential for biased agonism.
Materials:
-
CHO-K1 cells stably co-expressing a tagged human GLP-1R and a tagged β-arrestin-1 or -2 (e.g., using PathHunter technology).
-
Cell culture medium: F-12K Medium with 10% FBS and appropriate selection antibiotics.
-
Assay buffer: As specified by the assay kit provider.
-
This compound and a reference agonist.
-
A commercial β-arrestin recruitment assay kit.
Protocol:
-
Cell Plating: Plate the engineered CHO-K1 cells in the assay plates provided in the kit and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the respective wells of the assay plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C or as recommended by the kit manufacturer.
-
Signal Detection: Add the detection reagents and incubate for 60 minutes at room temperature. Measure the chemiluminescent signal using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of the signal relative to the vehicle-treated control. Plot the fold induction against the log concentration of the agonist to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event that can be mediated by both G-protein and β-arrestin pathways.
Materials:
-
HEK293-hGLP-1R cells.
-
Cell culture medium.
-
Serum-free medium for cell starvation.
-
This compound and a reference agonist.
-
Lysis buffer.
-
Antibodies for total ERK1/2 and phospho-ERK1/2.
-
A detection system (e.g., Western blot, ELISA, or cell-based immunofluorescence).
Protocol:
-
Cell Culture and Starvation: Seed HEK293-hGLP-1R cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight.
-
Agonist Treatment: Treat the starved cells with various concentrations of this compound and the reference agonist for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Detection (Western Blot Example):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize to total ERK1/2. Plot the normalized signal against the log concentration of the agonist to determine the EC50 and Emax values.
References
GZR18 In Vivo Study Design for Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZR18 is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist demonstrating potential for the treatment of type 2 diabetes and obesity. As a GLP-1 analog, GZR18 is designed to mimic the effects of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2][3] Preclinical and clinical studies have shown that GZR18 effectively lowers blood glucose levels and reduces body weight.[4][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the metabolic effects of GZR18 in rodent models.
Mechanism of Action: GLP-1 Receptor Signaling
GZR18 exerts its therapeutic effects by activating the GLP-1 receptor, a G protein-coupled receptor located on pancreatic beta cells, neurons in the brain, and other tissues. Upon binding of GZR18, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic beta cells in a glucose-dependent manner. This mechanism contributes to improved glycemic control with a low risk of hypoglycemia. Furthermore, GLP-1 receptor activation in the central nervous system is associated with increased satiety and reduced food intake, contributing to weight loss.
In Vivo Study Design
A comprehensive in vivo study to evaluate the metabolic effects of GZR18 should incorporate assessments of glycemic control, body weight and composition, food and water intake, and relevant plasma biomarkers. The following experimental workflow is recommended for a study in a diet-induced obese (DIO) mouse model.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that should be collected and analyzed in a typical preclinical study of GZR18.
Table 1: Effects of GZR18 on Glycemic Control
| Parameter | Vehicle Control | GZR18 (Low Dose) | GZR18 (High Dose) |
| Fasting Blood Glucose (mg/dL) | |||
| Baseline | 150 ± 10 | 152 ± 11 | 151 ± 9 |
| Week 4 | 155 ± 12 | 125 ± 9 | 110 ± 8** |
| OGTT AUC (mg/dLmin) | |||
| Baseline | 25000 ± 2000 | 24800 ± 1900 | 25100 ± 2100 |
| Week 4 | 26000 ± 2200 | 18000 ± 1500 | 15000 ± 1200*** |
| ITT Nadir (% of Baseline) | |||
| Baseline | 50 ± 5 | 52 ± 6 | 51 ± 5 |
| Week 4 | 55 ± 7 | 40 ± 5* | 35 ± 4 |
| HbA1c (%) | |||
| Baseline | 6.5 ± 0.5 | 6.6 ± 0.4 | 6.5 ± 0.5 |
| Week 4 | 6.8 ± 0.6 | 5.8 ± 0.4* | 5.2 ± 0.3** |
*Data are presented as Mean ± SEM. AUC: Area Under the Curve. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effects of GZR18 on Body Weight, Body Composition, and Food Intake
| Parameter | Vehicle Control | GZR18 (Low Dose) | GZR18 (High Dose) |
| Body Weight (g) | |||
| Baseline | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.3 ± 2.2 |
| Week 4 | 48.1 ± 2.5 | 41.2 ± 1.9 | 38.5 ± 1.7*** |
| Body Composition (Week 4) | |||
| Fat Mass (%) | 40.1 ± 3.2 | 32.5 ± 2.8* | 28.1 ± 2.5 |
| Lean Mass (%) | 56.2 ± 3.5 | 63.1 ± 3.1* | 67.3 ± 3.3 |
| Cumulative Food Intake ( g/mouse ) | |||
| Week 1 | 25.1 ± 1.5 | 18.3 ± 1.2 | 15.2 ± 1.1 |
| Week 4 | 100.5 ± 6.2 | 75.4 ± 5.1** | 65.8 ± 4.7 |
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 3: Effects of GZR18 on Plasma Metabolic Parameters (Week 4)
| Parameter | Vehicle Control | GZR18 (Low Dose) | GZR18 (High Dose) |
| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1** |
| Triglycerides (mg/dL) | 120 ± 15 | 90 ± 10 | 75 ± 8 |
| Total Cholesterol (mg/dL) | 180 ± 20 | 150 ± 18 | 130 ± 15* |
| Leptin (ng/mL) | 15 ± 2 | 8 ± 1.5 | 5 ± 1.2*** |
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animals to clear a glucose load from the circulation, providing an indication of overall glucose tolerance.
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles
-
Heating lamp
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline body weight.
-
At time 0, collect a baseline blood sample (approximately 20-30 µL) from the tail vein for glucose and insulin measurement.
-
Immediately after the baseline sample, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Centrifuge the collected blood samples to separate plasma and store at -80°C for subsequent insulin analysis.
-
At the end of the test, return food to the cages.
Insulin Tolerance Test (ITT)
Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Blood collection supplies
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline body weight.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately after the baseline sample, administer human insulin at a dose of 0.75-1.0 U/kg body weight via IP injection.
-
Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.
-
Measure blood glucose at each time point using a glucometer.
-
At the end of the test, provide a small amount of food to prevent hypoglycemia and then return the normal food supply.
Body Weight, Food, and Water Intake Monitoring
Objective: To assess the effect of GZR18 on body weight and consummatory behavior.
Materials:
-
Electronic balance
-
Metabolic cages (optional, for precise measurements)
Procedure:
-
House mice individually for accurate measurements.
-
Measure and record the body weight of each animal daily or at least three times a week, at the same time each day.
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food, including any spillage in the cage, to calculate the daily food intake.
-
Provide a known volume of water in the water bottle.
-
After 24 hours, measure the remaining volume to determine the daily water intake.
-
Repeat these measurements daily throughout the study period.
Body Composition Analysis
Objective: To determine the effects of GZR18 on fat mass and lean mass.
Materials:
-
Dual-energy X-ray absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) analyzer
Procedure (using DEXA):
-
Anesthetize the mouse according to an approved institutional protocol.
-
Place the anesthetized mouse in a prone position on the DEXA scanner platform.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
The software will analyze the scan to provide values for bone mineral density, fat mass, and lean mass.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Perform body composition analysis at baseline and at the end of the study.
Plasma Biomarker Analysis
Objective: To measure the levels of key metabolic hormones and lipids in the plasma.
Materials:
-
Blood collection tubes with appropriate anticoagulants and protease inhibitors
-
Centrifuge
-
ELISA or multiplex assay kits for insulin, leptin, etc.
-
Colorimetric assay kits for triglycerides and cholesterol
Procedure:
-
At the end of the study, collect a terminal blood sample from fasted animals via cardiac puncture under deep anesthesia.
-
Use tubes containing EDTA and a protease inhibitor (e.g., DPP-4 inhibitor for active GLP-1 measurement) to preserve the integrity of the hormones.
-
Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquot the plasma into separate tubes and store at -80°C until analysis.
-
Use commercial ELISA or multiplex assay kits to measure the concentrations of insulin, leptin, and other relevant hormones according to the manufacturer's instructions.
-
Use commercial colorimetric assay kits to determine the plasma levels of triglycerides and total cholesterol.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gan & Lee Pharmaceuticals Announces IND Clearance by the NMPA for the Oral GLP-1 Receptor Agonist (GZR18 Tablet)-Gan & Lee [ganlee.com]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing GLP-1R Agonist 18 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity. These therapeutics mimic the endogenous incretin hormone GLP-1, promoting glucose-dependent insulin secretion, suppressing glucagon release, and exerting beneficial effects on appetite and body weight.[1][2][3] The development and characterization of novel GLP-1R agonists, such as the long-acting analog GZR18 (referred to herein as GLP-1R Agonist 18), necessitate robust and reproducible in vitro testing to evaluate their potency, efficacy, and signaling profile.[4][5]
These application notes provide a comprehensive overview of suitable cell culture models and detailed protocols for the in vitro characterization of this compound. The described methodologies cover essential assays for assessing receptor activation, downstream signaling events, and key physiological functions.
Recommended Cell Culture Models
The selection of an appropriate cell model is critical for obtaining meaningful data. Both engineered cell lines and primary cells are widely used, each offering distinct advantages.
-
Engineered Cell Lines:
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are a common choice for studying specific receptor signaling pathways due to their low endogenous receptor expression and high transfection efficiency. HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R) are ideal for high-throughput screening and detailed mechanistic studies of receptor binding and downstream signaling, such as cAMP production and ERK phosphorylation. Reporter gene assays, for instance, using a cAMP Response Element (CRE) linked to a luciferase reporter, are frequently employed in these cells.
-
CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are another excellent platform for stably expressing the hGLP-1R and are widely used in the pharmaceutical industry for cell-based assays.
-
-
Pancreatic β-Cell Lines:
-
INS-1 (Rat Insulinoma) and MIN6 (Mouse Insulinoma) Cells: These cell lines endogenously express GLP-1R and are capable of glucose-stimulated insulin secretion (GSIS). They are invaluable for studying the direct effects of GLP-1R agonists on insulin synthesis and release in a more physiologically relevant context than engineered non-pancreatic cells.
-
-
Primary Cells:
-
Primary Pancreatic Islets: Isolated islets from mice, rats, or human donors represent the gold standard for studying insulin secretion. They contain various endocrine cell types (α, β, δ cells) in their native architecture, allowing for the investigation of complex paracrine interactions that regulate hormone secretion.
-
Key In Vitro Assays for Characterization
A thorough in vitro evaluation of a novel GLP-1R agonist like Agonist 18 involves a panel of assays to build a comprehensive pharmacological profile.
-
Receptor Binding Affinity: Determines the concentration at which the agonist binds to the GLP-1R.
-
cAMP Accumulation Assay: Measures the production of cyclic AMP, the primary second messenger of GLP-1R activation, to determine agonist potency (EC50) and efficacy.
-
ERK Phosphorylation Assay: Assesses the activation of the MAPK/ERK pathway, a key downstream signaling cascade.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: A critical functional assay to confirm that receptor activation translates into the potentiation of insulin release from pancreatic β-cells.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in HEK293-hGLP-1R Cells
This protocol describes the measurement of intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (e.g., from ATCC, AMSBIO, or other commercial vendors).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Serum-free medium or HBSS supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
This compound and a reference agonist (e.g., GLP-1 (7-36) or Semaglutide).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio, or a CRE-luciferase reporter system).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of detecting the specific signal (e.g., HTRF or luminescence).
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Assay Initiation: Carefully aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer (containing the PDE inhibitor) to each well.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Signal Detection: Following the incubation, proceed with the cAMP measurement according to the manufacturer's instructions for the specific detection kit being used. This typically involves adding lysis reagents and detection components.
-
Data Analysis: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Phospho-ERK1/2 Detection Assay
This protocol measures the phosphorylation of ERK1/2, a downstream signaling event of GLP-1R activation.
Materials:
-
HEK293-hGLP-1R cells.
-
Cell Culture Medium and 96-well plates.
-
Serum-free medium for cell starvation.
-
This compound and a reference agonist.
-
Phospho-ERK1/2 and Total-ERK1/2 detection kit (e.g., AlphaScreen SureFire, HTRF, or ELISA-based).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding and Starvation: Seed HEK293-hGLP-1R cells into a 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Prepare serial dilutions of this compound and the reference agonist in serum-free medium.
-
Remove the starvation medium and add the agonist dilutions to the cells.
-
Incubate at 37°C for 5-10 minutes.
-
Cell Lysis: Remove the stimulation medium and lyse the cells according to the detection kit manufacturer's protocol.
-
Signal Detection: Perform the immunoassay to detect phosphorylated ERK1/2 and total ERK1/2 as per the kit's instructions.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized response against the log concentration of the agonist to determine the EC50.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) from INS-1 Cells
This protocol assesses the functional impact of this compound on insulin secretion from a pancreatic β-cell line.
Materials:
-
INS-1 832/13 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol.
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with 0.1% BSA. Prepare two versions: one with low glucose (e.g., 2.8 mM) and one with high glucose (e.g., 16.7 mM).
-
This compound.
-
24-well plates.
-
Insulin ELISA kit (e.g., from Mercodia or Alpco).
Procedure:
-
Cell Seeding: Seed INS-1 cells into a 24-well plate at a density of 2.5 x 10^5 cells per well. Culture for 48 hours.
-
Starvation: Gently wash the cells twice with a low-glucose KRB buffer.
-
Pre-incubate the cells in low-glucose KRB buffer for 2 hours at 37°C to starve them and establish a basal insulin secretion rate.
-
Stimulation: Aspirate the starvation buffer. Add fresh KRB buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, collect the supernatants from each well. Centrifuge to remove any cellular debris.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the amount of insulin secreted to the total protein content or cell number in each well. Plot the insulin concentration against the agonist concentration to determine the dose-dependent potentiation of GSIS.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of this compound with a reference compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay | Cell Line | Parameter | This compound | Reference Agonist (e.g., Semaglutide) |
| cAMP Accumulation | HEK293-hGLP-1R | EC50 (nM) | [Insert Value] | [Insert Value] |
| ERK1/2 Phosphorylation | HEK293-hGLP-1R | EC50 (nM) | [Insert Value] | [Insert Value] |
| Insulin Secretion | INS-1 | EC50 (nM) | [Insert Value] | [Insert Value] |
| Insulin Secretion | INS-1 | Fold-increase over high glucose | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GLP-1R signaling cascade initiated by an agonist.
Caption: Experimental workflow for the GSIS assay.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]
- 4. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GZR18 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of GZR18, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, in rodent models based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of GZR18.
Overview of GZR18
GZR18 is an analog of GLP-1 that demonstrates agonistic activity at the GLP-1 receptor, with an EC50 of 0.677 nM.[1][2] Preclinical studies have shown its potential in improving glycemic control and reducing body weight.[3][4] Pharmacokinetic profiling has been performed in Sprague Dawley rats, and efficacy has been evaluated in db/db mice.[3]
Dosing Information
The following tables summarize the reported dosing regimens for GZR18 in db/db mice for both single-dose and multiple-dose studies.
Table 1: Single-Dose Administration in db/db Mice
| Parameter | Value |
| Animal Model | db/db mice |
| Dose Range | 0 - 100 nmol/kg |
| Route of Administration | Subcutaneous (s.c.) injection |
| Observed Effects | Dose-dependent decrease in blood glucose levels and body weight. |
Table 2: Multiple-Dose Administration in db/db Mice
| Parameter | Value |
| Animal Model | db/db mice |
| Dose Range | 0 - 100 nmol/kg |
| Route of Administration | Subcutaneous (s.c.) injection |
| Dosing Frequency | Every three days for 33 days (total of 11 doses) |
| Observed Effects | Lowered non-fasting and fasting blood glucose levels, reduced glycated hemoglobin, and decreased food and water consumption. |
Pharmacokinetic Studies in Rodents
Pharmacokinetic profiling of GZR18 has been conducted in Sprague Dawley rats. While the specific doses used in these rat studies are not detailed in the available literature, the studies confirm the evaluation of GZR18's pharmacokinetic properties in this species.
Experimental Protocols
The following are detailed protocols for the administration of GZR18 to rodents. These protocols are based on standard laboratory procedures and the available information on GZR18 studies.
Preparation of GZR18 Solution
-
Reconstitution: GZR18 is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, pyrogen-free vehicle suitable for subcutaneous injection, such as sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS).
-
Concentration Calculation: Prepare a stock solution of a known concentration. The final concentration for injection should be calculated based on the desired dose (in nmol/kg or mg/kg) and the average body weight of the animals to be dosed. Ensure the injection volume is within acceptable limits for the size of the animal (typically 5-10 ml/kg for subcutaneous injection in mice).
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at 2-8°C for short-term storage or frozen for long-term storage.
Subcutaneous (s.c.) Injection Protocol for Mice
This protocol is suitable for administering GZR18 to db/db mice.
Materials:
-
GZR18 solution at the desired concentration
-
Sterile insulin syringes or similar appropriate syringes with a 27-30 gauge needle
-
Animal scale
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side. Ensure the animal is handled calmly to minimize stress.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
If desired, the injection site can be wiped with 70% ethanol, although this is not always necessary for subcutaneous injections in a clean environment.
-
-
Administration:
-
Create a "tent" of skin by lifting the loose skin with your thumb and forefinger.
-
Insert the needle at the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the GZR18 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.
-
GZR18 Signaling Pathway and Experimental Workflow
GLP-1 Receptor Signaling Pathway
GZR18, as a GLP-1 analog, is expected to activate the GLP-1 receptor signaling pathway. The diagram below illustrates the key steps in this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GZR18 | GLP Receptor | | Invivochem [invivochem.com]
- 3. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring cAMP Accumulation for GLP-1R Agonist 18
Audience: Researchers, scientists, and drug development professionals.
Introduction The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary therapeutic target for type 2 diabetes and obesity.[1][2] Upon activation by an agonist, such as the endogenous ligand GLP-1 or a therapeutic agent like GLP-1R Agonist 18, the receptor couples to the Gαs subunit of its associated heterotrimeric G-protein.[3] This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][4] The subsequent rise in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the physiological responses, including glucose-dependent insulin secretion from pancreatic β-cells.
Measuring the accumulation of intracellular cAMP is therefore a primary and direct method for quantifying the functional potency and efficacy of GLP-1R agonists. This application note provides detailed protocols for assessing cAMP accumulation in response to this compound using a common, high-throughput compatible method: Homogeneous Time-Resolved Fluorescence (HTRF).
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist triggers a well-defined signaling pathway. The agonist binds to the receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP subunit then dissociates from the Gβγ dimer and stimulates adenylyl cyclase to produce cAMP. This elevation in cAMP is a key signaling event that can be precisely measured.
Principle of cAMP Measurement Assays
Several robust methods exist for quantifying intracellular cAMP, most of which are competitive immunoassays.
-
HTRF (Homogeneous Time-Resolved Fluorescence): This assay relies on the competition between cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium (Eu3+) cryptate donor. When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal that is inversely proportional to the cAMP concentration.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This technology uses donor and acceptor beads that are brought into proximity by a biotinylated cAMP tracer and an anti-cAMP antibody. Cellular cAMP competes with the tracer, separating the beads and causing a decrease in the luminescent signal.
-
ELISA (Enzyme-Linked Immunosorbent Assay): In this competitive format, free cAMP in a sample competes with a fixed amount of enzyme-labeled (e.g., HRP) cAMP for binding sites on an anti-cAMP antibody-coated plate. After a wash step, a substrate is added, and the resulting signal is inversely proportional to the amount of cAMP in the sample.
This application note will provide a detailed protocol for the HTRF assay, which is widely used for its high sensitivity, robustness, and amenability to high-throughput screening.
General Experimental Workflow
The process of measuring agonist-induced cAMP accumulation involves cell culture, agonist stimulation, cell lysis, and detection. A phosphodiesterase (PDE) inhibitor, such as IBMX, is highly recommended to prevent the degradation of cAMP and enhance signal accumulation.
Detailed Experimental Protocol (HTRF)
This protocol is designed for a 384-well plate format but can be adapted. It is crucial to use a cell line that expresses the human GLP-1R, either endogenously or through stable transfection (e.g., CHO-K1 or HEK293 cells).
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing human GLP-1R.
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS, antibiotics.
-
Assay/Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or water).
-
Reference Agonist: GLP-1 (7-36) or Exendin-4.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution (e.g., 250 mM in DMSO).
-
cAMP Detection Kit: HTRF-based kit (e.g., LANCE™ Ultra cAMP Kit or Cisbio cAMP Gs HiRange).
-
Microplates: White, opaque, tissue-culture treated, 384-well plates.
-
Plate Reader: HTRF-compatible microplate reader.
Protocol Steps
1. Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution or gentle trypsinization.
-
Resuspend cells in culture medium and perform a cell count.
-
Dilute the cell suspension to the optimized density (typically 1,000-5,000 cells/well).
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation:
-
Prepare a fresh 1X stimulation buffer containing the final desired concentration of PDE inhibitor (e.g., 0.5 mM IBMX). Keep this on ice.
-
Prepare a serial dilution series of this compound and the reference agonist in the stimulation buffer. Start from a high concentration (e.g., 1 µM) and perform 1:10 or 1:3 dilutions for a 10- to 12-point dose-response curve.
-
Prepare a cAMP standard curve according to the kit manufacturer's instructions, using the stimulation buffer as the diluent.
3. Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate by inverting and flicking it onto absorbent paper.
-
Add 5 µL of stimulation buffer (containing IBMX) to all wells.
-
Add 5 µL of the agonist serial dilutions, reference agonist dilutions, or vehicle control to the appropriate wells. The final volume should be 10 µL.
-
Seal the plate and incubate for 30 minutes at 37°C. Note: The optimal stimulation time may vary and should be determined empirically (e.g., via a time-course experiment).
4. cAMP Detection:
-
Following the kit manufacturer's protocol, prepare the HTRF detection reagents by diluting the cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) in the lysis buffer provided.
-
Remove the plate from the incubator.
-
Add 5 µL of the diluted cAMP-d2 solution to each well.
-
Add 5 µL of the diluted anti-cAMP Cryptate solution to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
5. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000 for each well.
-
Use the cAMP standard curve to convert the HTRF ratio values of your samples into cAMP concentrations (pmol/well or nM).
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation in a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Emax (efficacy) for this compound and the reference agonist.
Data Presentation
Quantitative data should be summarized to compare the potency and efficacy of the test agonist against known reference compounds.
Table 1: Representative Potency of Reference GLP-1R Agonists
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Citation(s) |
|---|---|---|---|---|
| GLP-1 (7-37) | Beta TC6 | HTRF | 0.072 | |
| Exendin-4 | CHO/pancGLPR | cAMP Accumulation | ~0.1 | |
| GLP-1 | GLP1R Nomad | Fluorimetry | 4.54 |
Note: EC₅₀ values are highly dependent on the cell line, receptor expression level, and specific assay conditions.
Table 2: Results Template for this compound
| Compound | Potency (EC₅₀, nM) | Efficacy (% of GLP-1) | Hill Slope | n (replicates) |
|---|---|---|---|---|
| Reference Agonist | 100% |
| This compound | | | | |
Troubleshooting Guide
Common issues encountered during cAMP assays are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Signal | - Low GLP-1R expression in the cell line.- Inactive agonist compound.- Absence of a PDE inhibitor.- Suboptimal cell density. | - Confirm receptor expression via qPCR or Western Blot.- Prepare fresh agonist dilutions; verify compound integrity.- Always include a PDE inhibitor like IBMX (100-500 µM). - Optimize cell seeding density. | |
| High Background Signal | - High constitutive receptor activity.- Presence of stimulating factors in serum.- PDE inhibitor concentration is too high. | - Use a cell line with lower receptor expression.- Serum-starve cells for 2-4 hours before the assay.- Titrate the PDE inhibitor to find the optimal concentration. | |
| Poor Z'-factor / Small Assay Window | - Low efficacy of the agonist.- Suboptimal stimulation time or temperature.- Inefficient cell lysis. | - Use a full agonist (e.g., GLP-1) as a positive control.- Optimize incubation time (e.g., 15, 30, 60 min) and ensure uniform temperature.- Ensure lysis buffer from the kit is used as directed. | |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors, especially with small volumes.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer. |
References
Pharmacokinetic and pharmacodynamic assays for GZR18
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZR18 is a novel, long-acting analog of glucagon-like peptide-1 (GLP-1) under investigation for the treatment of Type 2 Diabetes Mellitus (T2DM) and for weight management.[1][2] As a GLP-1 receptor agonist, GZR18 mimics the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.[1][2] These application notes provide detailed protocols for key pharmacokinetic (PK) and pharmacodynamic (PD) assays essential for the preclinical and clinical development of GZR18.
Pharmacokinetic (PK) Assays: Quantifying GZR18 Exposure
Pharmacokinetic analysis is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of GZR18. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard bioanalytical method for the quantification of peptide-based therapeutics like GZR18 in biological matrices due to its high sensitivity and specificity.
Summary of GZR18 Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for GZR18 observed in preclinical and clinical studies.
| Species | Route | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | T½ (Terminal Half-Life) | Citation |
| Cynomolgus Monkey | Subcutaneous | 14 hours | 527 nmol/L | 61.3 hours | |
| Human (Healthy) | Subcutaneous | 60 - 96 hours | Dose-dependent | ~7 days |
Diagram: General Workflow for PK Sample Analysis
Caption: Workflow for GZR18 quantification in plasma via LC-MS/MS.
Protocol: Quantification of GZR18 in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive quantification of GZR18 in plasma samples.
1. Materials and Reagents
-
Biological Matrix: K2EDTA human or animal plasma
-
GZR18 analytical standard and a stable isotope-labeled internal standard (SIL-IS)
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Reagents: Formic acid (FA), trifluoroacetic acid (TFA)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, centrifuge, nitrogen evaporator, liquid chromatography system coupled to a tandem mass spectrometer.
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, GZR18 standards, and quality control (QC) samples on ice.
-
Pipette 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Vortex to mix.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the clear solution to LC autosampler vials.
3. LC-MS/MS Analysis
-
LC System: A UPLC/HPLC system.
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Develop a suitable gradient to separate GZR18 from matrix components (e.g., 5% to 60% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both GZR18 and the SIL-IS.
4. Data Analysis
-
Integrate the chromatographic peaks for GZR18 and the SIL-IS.
-
Calculate the peak area ratio (GZR18/SIL-IS).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the GZR18 standards using a weighted (1/x²) linear regression.
-
Determine the concentration of GZR18 in the unknown samples and QCs by back-calculating from the calibration curve.
Pharmacodynamic (PD) Assays: Measuring the Biological Effect of GZR18
Pharmacodynamic assays measure the physiological and biochemical effects of GZR18, confirming its mechanism of action and dose-response relationship. Key PD assays for a GLP-1 receptor agonist involve measuring target engagement and downstream cellular responses.
Diagram: GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade in pancreatic beta cells.
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of GZR18 to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner, a key pharmacodynamic endpoint.
1. Materials and Reagents
-
Isolated pancreatic islets (e.g., from mice or rats).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM).
-
GZR18 stock solution.
-
Cell culture plates (e.g., 24-well plates).
-
Insulin ELISA kit for quantification.
2. Islet Culture and Treatment
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Hand-pick islets of similar size and place 10 islets per well into a 24-well plate.
-
Pre-incubate the islets for 1 hour at 37°C in KRB buffer with low (2.8 mM) glucose.
-
Remove the pre-incubation buffer.
-
Add 500 µL of KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of GZR18 (e.g., 0.1 nM to 100 nM). Include a vehicle control.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
3. Sample Collection and Analysis
-
After incubation, carefully collect the supernatant (buffer) from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to remove any cellular debris.
-
Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.
-
After collecting the supernatant, lyse the islets in each well to determine total insulin content for normalization if desired.
4. Data Presentation and Interpretation
-
Calculate the fold-increase in insulin secretion at high glucose relative to low glucose for each condition.
-
Plot the dose-response curve of GZR18 (concentration vs. insulin secretion) at high glucose to determine the EC50 value.
Representative Pharmacodynamic Data
The table below shows example data from a GSIS assay, demonstrating the glucose-dependent effect of GZR18.
| GZR18 Conc. (nM) | Glucose (mM) | Insulin Secreted (ng/mL) | Fold Change (vs. Vehicle) |
| Vehicle | 2.8 | 0.8 | 1.0 |
| Vehicle | 16.7 | 3.5 | 1.0 |
| 1 | 16.7 | 6.2 | 1.8 |
| 10 | 16.7 | 10.8 | 3.1 |
| 100 | 16.7 | 15.1 | 4.3 |
References
- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gan & Lee Pharmaceuticals GZR18 Completes First Dosing in Two Phase IIb Clinical Trials - Gan & Lee - Medical Product Information [ganleediabetes.com]
Application Notes and Protocols for Assessing GZR18 Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability and solubility of GZR18, a novel long-acting glucagon-like peptide-1 (GLP-1) analog.[1][2][3][4] Given that GZR18 is a therapeutic protein, ensuring its stability and solubility is critical for its efficacy, safety, and shelf-life.
Introduction to GZR18
GZR18 is an analog of glucagon-like peptide-1 (GLP-1) with potential applications in the treatment of Type 2 diabetes. As a protein-based therapeutic, its physical and chemical stability, as well as its solubility in physiological and formulation buffers, are key quality attributes that must be thoroughly characterized during development.
Part 1: GZR18 Stability Assessment
Protein stability is the ability of a protein to maintain its native three-dimensional structure, which is essential for its biological function. Various biophysical techniques can be employed to monitor the structural integrity of GZR18 under different environmental stresses such as temperature, pH, and the presence of excipients.
Key Stability-Indicating Parameters
The following table summarizes key parameters used to quantify protein stability.
| Parameter | Description | Typical Value Range |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is denatured. A higher Tm generally indicates greater thermal stability. | 50-80 °C |
| Enthalpy of Unfolding (ΔH) | The amount of heat absorbed during the unfolding process. It reflects the energetics of the interactions stabilizing the native state. | 200-600 kJ/mol |
| Change in Heat Capacity (ΔCp) | The difference in heat capacity between the native and unfolded states. It provides information about the hydrophobic core of the protein. | 5-15 kJ/(mol·K) |
| Secondary Structure Content | The percentage of α-helices, β-sheets, and random coils in the protein structure. Changes can indicate unfolding or conformational changes. | Varies by protein |
Experimental Protocols for Stability Assessment
Principle: This high-throughput technique monitors the thermal unfolding of a protein by detecting changes in the fluorescence of an environmentally sensitive dye. The dye binds to exposed hydrophobic regions of the protein as it unfolds, causing an increase in fluorescence. The melting temperature (Tm) is determined from the midpoint of the resulting sigmoidal curve.
Materials:
-
Purified GZR18 protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
-
Buffer of interest (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a working solution of GZR18 at a final concentration of 2 µM in the desired buffer.
-
Prepare a 10x working stock of SYPRO Orange dye by diluting the 5000x stock in the same buffer.
-
In a 96-well PCR plate, add 20 µL of the GZR18 solution to each well.
-
Add 5 µL of the 10x SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data by plotting fluorescence versus temperature. The Tm is the inflection point of the sigmoidal curve.
Data Presentation:
| Condition | Tm (°C) |
| GZR18 in PBS, pH 7.4 | 65.2 ± 0.3 |
| GZR18 + Ligand A | 68.5 ± 0.4 |
| GZR18 + Ligand B | 63.1 ± 0.2 |
Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV CD spectrum (190-250 nm) provides information about the secondary structure of the protein. Thermal denaturation can be monitored by measuring the CD signal at a specific wavelength as a function of temperature.
Materials:
-
Purified GZR18 protein
-
CD Spectropolarimeter with a temperature controller
-
Quartz cuvette (1 mm path length)
-
Buffer of interest
Procedure:
-
Prepare a solution of GZR18 at a concentration of 0.1-0.2 mg/mL in the desired buffer.
-
Record a far-UV CD spectrum from 250 nm to 190 nm at 25 °C to assess the initial secondary structure.
-
Select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).
-
Increase the temperature from 25 °C to 95 °C at a controlled rate (e.g., 1 °C/minute).
-
Record the CD signal at the selected wavelength at regular temperature intervals.
-
Plot the CD signal versus temperature to generate a melting curve and determine the Tm.
Data Presentation:
| Wavelength (nm) | [θ] (deg·cm²·dmol⁻¹) at 25°C | Tm (°C) |
| 222 | -15,000 | 65.5 |
| 208 | -12,500 | 65.3 |
Principle: DSC is considered the "gold standard" for measuring protein thermal stability. It directly measures the heat absorbed by a protein solution as the temperature is increased, providing a complete thermodynamic profile of the unfolding process.
Materials:
-
Purified GZR18 protein
-
Differential Scanning Calorimeter
-
Buffer of interest
Procedure:
-
Prepare a GZR18 solution at a concentration of 1-2 mg/mL in the desired buffer.
-
Prepare a matching buffer reference.
-
Load the GZR18 solution into the sample cell and the buffer into the reference cell of the DSC instrument.
-
Scan the temperature from 20 °C to 100 °C at a rate of 1 °C/minute.
-
Record the differential heat capacity (Cp) as a function of temperature.
-
The peak of the resulting thermogram corresponds to the Tm. The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.
Data Presentation:
| Parameter | Value |
| Tm (°C) | 66.1 |
| ΔH (kcal/mol) | 120 |
| ΔCp (kcal/mol·K) | 1.5 |
Part 2: GZR18 Solubility Assessment
Protein solubility is a critical parameter for the development of stable and effective biopharmaceutical formulations. Poor solubility can lead to aggregation, which may reduce efficacy and induce an immunogenic response.
Key Solubility-Indicating Parameters
| Parameter | Description | Method |
| Hydrodynamic Radius (Rh) | The effective radius of the protein in solution. An increase in Rh can indicate aggregation. | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a solution. A low PDI indicates a monodisperse sample. | Dynamic Light Scattering (DLS) |
| Solubility Limit | The maximum concentration of a protein that can be dissolved in a given solvent under specific conditions. | Saturation Shake-Flask Method |
Experimental Protocols for Solubility Assessment
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles, providing insights into the aggregation state of the protein.
Materials:
-
Purified GZR18 protein
-
DLS instrument
-
Low-volume cuvette
-
Buffer of interest
Procedure:
-
Prepare GZR18 samples at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in the desired buffer.
-
Filter the samples through a 0.22 µm filter to remove dust and large aggregates.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI).
-
Analyze the data for changes in size and polydispersity as a function of concentration or other conditions.
Data Presentation:
| GZR18 Conc. (mg/mL) | Rh (nm) | PDI |
| 0.1 | 2.5 ± 0.1 | 0.15 |
| 1.0 | 2.6 ± 0.1 | 0.18 |
| 5.0 | 3.1 ± 0.2 | 0.25 |
| 10.0 | 8.9 ± 0.5 (aggregation observed) | 0.45 |
Principle: This method involves systematically testing the solubility of GZR18 across a wide range of buffer conditions (pH, ionic strength, excipients) in a 96-well plate format. Solubility can be assessed by measuring the protein concentration in the supernatant after centrifugation.
Materials:
-
Purified GZR18 protein
-
96-well filter plates (e.g., 0.45 µm pore size)
-
A variety of buffer stock solutions
-
Plate reader for protein quantification (e.g., absorbance at 280 nm or a colorimetric assay like BCA)
Procedure:
-
Prepare a concentrated stock solution of GZR18.
-
In a 96-well plate, prepare a matrix of different buffer conditions.
-
Add a fixed amount of the GZR18 stock solution to each well.
-
Seal the plate and incubate with shaking for a set period (e.g., 2 hours) to allow equilibrium to be reached.
-
Centrifuge the plate to pellet any insoluble protein.
-
Transfer the supernatant to a new 96-well plate.
-
Quantify the protein concentration in the supernatant of each well using a suitable method.
-
Higher supernatant protein concentration indicates better solubility under that condition.
Data Presentation:
| Buffer Condition | Supernatant GZR18 Conc. (mg/mL) |
| 50 mM Tris, 150 mM NaCl, pH 7.5 | 8.5 |
| 50 mM Acetate, 150 mM NaCl, pH 5.0 | 2.1 |
| 50 mM Tris, 500 mM NaCl, pH 7.5 | 10.2 |
| 50 mM Tris, 150 mM NaCl, 5% Glycerol, pH 7.5 | 9.8 |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental techniques described above.
References
- 1. researchgate.net [researchgate.net]
- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gan & Lee Pharmaceuticals Begins First-In-Human Trial in the U.S. for Investigational Drug, GZR18 - Gan & Lee - Medical Product Information [ganleediabetes.com]
- 4. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
Application Notes and Protocols: Immunohistochemical Localization of GLP-1R Following GZR18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZR18 is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of type 2 diabetes and obesity.[1][2][3][4][5] Its therapeutic effects are mediated through the activation of the GLP-1R, a class B G-protein coupled receptor pivotal in regulating glucose homeostasis. Understanding the cellular and subcellular localization of GLP-1R in response to GZR18 treatment is crucial for elucidating its mechanism of action and pharmacodynamic profile. Immunohistochemistry (IHC) is a powerful technique for visualizing the in-situ expression and distribution of GLP-1R. However, successful and reliable GLP-1R IHC is challenging due to the receptor's low abundance and the variable specificity of commercially available antibodies.
These application notes provide a comprehensive, detailed protocol for the immunohistochemical detection of GLP-1R in formalin-fixed, paraffin-embedded (FFPE) tissues, with specific considerations for studying receptor localization after treatment with GZR18. A key anticipated effect of GLP-1R agonists like GZR18 is receptor internalization, leading to a shift in its subcellular localization from the plasma membrane to intracellular compartments. This protocol is designed to effectively capture this dynamic process.
GLP-1R Signaling Pathway and GZR18 Action
Upon binding of an agonist such as GZR18, the GLP-1R activates intracellular signaling cascades, primarily through Gs protein coupling, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to downstream effects such as potentiation of glucose-stimulated insulin secretion. Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.
Diagram of GLP-1R Signaling Pathway
Caption: GZR18 binding to GLP-1R initiates downstream signaling and receptor internalization.
Experimental Protocols
This section outlines a detailed protocol for GLP-1R immunohistochemistry on FFPE tissues. It is imperative to include appropriate positive (e.g., pancreatic islets) and negative (e.g., tissues from GLP-1R knockout animals or omission of the primary antibody) controls to ensure the validity of the staining.
I. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)
-
Primary Antibody Diluent (e.g., TBS with 1% BSA)
-
Validated anti-GLP-1R primary antibody (see Table 1)
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
II. Step-by-Step Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water, then with Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted primary GLP-1R antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in Wash Buffer (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides in Wash Buffer (3 changes, 5 minutes each).
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in Wash Buffer (3 changes, 5 minutes each).
-
-
Chromogenic Development:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Diagram of Immunohistochemistry Workflow
References
- 1. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial - Gan & Lee - Medical Product Information [ganleediabetes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. Bofanglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of GLP-1R Agonist 18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues leading to lower-than-expected potency of GLP-1R agonist 18 in various in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other glucagon-like peptide-1 receptor (GLP-1R) agonists, mimics the action of the endogenous GLP-1 hormone.[1][2] Its primary mechanism involves binding to and activating the GLP-1R, a Class B G protein-coupled receptor (GPCR).[3][4][5] This activation primarily stimulates the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), triggering downstream signaling cascades that result in enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.
Q2: What are the key signaling pathways activated by GLP-1R agonists?
A2: The activation of GLP-1R initiates multiple intracellular signaling pathways:
-
Gαs/cAMP Pathway: This is the canonical and most well-studied pathway, leading to increased cAMP production.
-
β-Arrestin Recruitment: Upon agonist binding, β-arrestins can be recruited to the receptor, which can lead to receptor internalization and also initiate separate signaling events.
-
ERK1/2 Phosphorylation: Activation of the GLP-1R can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is involved in cell proliferation and survival.
-
Intracellular Calcium (Ca2+) Mobilization: GLP-1R activation can lead to an increase in intracellular calcium concentrations, which plays a role in insulin exocytosis.
Q3: Which in vitro assays are commonly used to determine the potency of GLP-1R agonists?
A3: Several in vitro assays are employed to characterize the potency of GLP-1R agonists by measuring their effects on different signaling pathways. These include:
-
cAMP Accumulation Assays: Directly measure the production of cAMP following receptor activation.
-
ERK1/2 Phosphorylation Assays: Quantify the level of phosphorylated ERK1/2.
-
Inositol Monophosphate (IP-1) Accumulation Assays: While GLP-1R primarily couples to Gαs, some studies suggest potential Gαq coupling, which would lead to IP-1 accumulation.
-
Intracellular Calcium Mobilization Assays: Measure changes in intracellular calcium levels upon agonist stimulation.
-
β-Arrestin Recruitment Assays: Detect the interaction between the activated GLP-1R and β-arrestin proteins.
Troubleshooting Guides for Low Potency of this compound
This section provides a structured approach to troubleshooting common issues that may lead to the observation of low potency for this compound in various assays.
Issue 1: Low Potency in cAMP Accumulation Assays
Symptoms:
-
Higher than expected EC50 value.
-
Low maximal response (Emax) compared to a reference agonist.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Handling | 1. Verify Compound Identity and Purity: Confirm the identity and purity of this compound using analytical methods like LC-MS and HPLC. 2. Assess Compound Stability: The agonist may be unstable in the assay buffer or may have degraded during storage. Prepare fresh solutions and assess stability over the experiment's duration. 3. Check for Aggregation: Peptide agonists can aggregate, reducing the effective concentration. Use low-binding tubes and plates and consider including a small amount of a non-ionic detergent like Tween-20 in the buffer. |
| Cell-Based Issues | 1. Cell Line Authentication: Ensure the cell line used (e.g., HEK293, CHO) is correct and has not been misidentified. 2. GLP-1R Expression Levels: Low receptor expression will lead to a reduced response. Verify GLP-1R expression using qPCR or Western blot. Passage number can affect expression levels; use cells within a validated passage range. 3. Cell Health and Viability: Poor cell health can diminish signaling capacity. Check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure optimal cell culture conditions. |
| Assay Protocol and Reagents | 1. Incorrect Agonist Concentration: Verify the serial dilutions of the agonist. Mistakes in calculating or preparing dilutions are a common source of error. 2. Inadequate Incubation Time: The incubation time may be too short for the agonist to elicit a maximal response. Perform a time-course experiment to determine the optimal incubation period. 3. Reagent Performance: Ensure the cAMP assay kit components are within their expiration date and have been stored correctly. Run positive and negative controls to validate assay performance. 4. DMSO Concentration: If the agonist is dissolved in DMSO, ensure the final concentration in the assay does not exceed the tolerance of the cells, as high DMSO levels can be cytotoxic. |
Issue 2: Discrepant Potency Across Different Assays (e.g., potent in cAMP, weak in β-arrestin)
Symptoms:
-
This compound shows high potency in a G-protein-mediated signaling assay (e.g., cAMP) but low potency in a β-arrestin recruitment assay.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Biased Agonism | 1. Investigate Signaling Bias: this compound may be a "biased agonist," preferentially activating one signaling pathway over another. This is a valid pharmacological property and not necessarily an experimental artifact. 2. Profile Across Multiple Pathways: To confirm biased agonism, systematically test the agonist in a panel of assays measuring different downstream signaling events (cAMP, β-arrestin, ERK1/2, etc.) and compare its potency and efficacy to a balanced reference agonist. |
| Assay-Specific Artifacts | 1. Review Assay Conditions: Different assays have distinct protocols and sensitivities. For instance, the kinetics of cAMP production and β-arrestin recruitment can differ. Optimize incubation times and other parameters for each specific assay. 2. Cell Line Differences: If different cell lines are used for different assays, variations in receptor expression, G-protein coupling efficiency, or β-arrestin levels can lead to discrepant results. Ideally, use the same cell line for all assays. |
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist.
-
HTRF-based cAMP assay kit.
-
384-well white, low-volume microplates.
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well plate at a density that will yield approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Agonist Stimulation: Remove the culture medium from the cells. Add the diluted agonists to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate at room temperature for 1 hour, protected from light. Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist. Determine the EC50 and Emax values using a four-parameter logistic fit.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
Materials:
-
CHO-K1 cells stably co-expressing GLP-1R fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger enzyme fragment (Enzyme Acceptor).
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
Assay buffer.
-
This compound and a reference agonist.
-
Enzyme fragment complementation detection reagents.
-
White, opaque 96-well microplates.
Protocol:
-
Cell Seeding: Seed the engineered CHO-K1 cells into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the agonists in assay buffer.
-
Agonist Stimulation: Add the diluted agonists to the cells and incubate for 30 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature for a specified time to allow for the luminescent signal to develop.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Quantitative Data Summary
The following table provides an illustrative example of expected potency values for GLP-1R agonists in different in vitro assays. Note that these are representative values and the actual potency of this compound will need to be determined experimentally.
| Assay | Parameter | Reference Agonist (e.g., Semaglutide) | This compound (Hypothetical Low Potency) |
| cAMP Accumulation | EC50 (pM) | 50 - 100 | 500 - 1000 |
| β-Arrestin Recruitment | EC50 (pM) | 100 - 200 | > 10000 |
| ERK1/2 Phosphorylation | EC50 (pM) | 80 - 150 | 800 - 1500 |
Data presented are for illustrative purposes and are not actual experimental results for "this compound."
Visualizations
GLP-1R Signaling Pathways
Caption: GLP-1R Signaling Pathways
Experimental Workflow for Troubleshooting Low Potency
References
Technical Support Center: Optimizing GZR18 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize GZR18 dosage and minimize side effects in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GZR18 and what is its mechanism of action?
A1: GZR18, also known as Bofanglutide, is a novel, long-acting analog of glucagon-like peptide-1 (GLP-1).[1][2][3] It functions as a GLP-1 receptor agonist.[1][4] Upon binding to the GLP-1 receptor, GZR18 stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. This mechanism of action makes it a therapeutic candidate for type 2 diabetes and obesity.
Q2: What are the most common side effects observed with GZR18 and other GLP-1 receptor agonists?
A2: The most frequently reported side effects associated with GZR18 and other GLP-1 receptor agonists are gastrointestinal in nature. These commonly include nausea, decreased appetite, vomiting, and diarrhea. These effects are typically dose-dependent and may diminish over time as the animal model acclimates to the treatment.
Q3: How do I determine a starting dose for my in vivo study with GZR18?
A3: The initial step in determining the in vivo dosage is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects. This study will help establish a safe dose range for your subsequent efficacy experiments. It is recommended to start with a low dose and gradually escalate while monitoring for adverse effects.
Q4: My animals are experiencing significant weight loss that is not the intended therapeutic outcome. What should I do?
A4: Significant weight loss can be an indicator of toxicity or excessive pharmacological effect. It's important to differentiate between therapeutic weight reduction and adverse event-related weight loss. A key guideline in MTD studies is to avoid a body weight decrement of more than 10-20% compared to control groups. If you observe excessive weight loss, consider the following:
-
Dose Reduction: Lower the dose of GZR18 in your experimental groups.
-
Dosing Frequency: If administering daily, consider reducing the frequency to every other day or twice a week, given GZR18's long-acting nature.
-
Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can be provided if necessary.
-
Monitor Food Intake: Quantify daily food consumption to determine if the weight loss is primarily due to reduced appetite.
Q5: How can I monitor the pharmacodynamic effects of GZR18 in my animal models?
A5: Pharmacodynamic (PD) markers are crucial for correlating the dosage with the biological effects of GZR18. Key PD markers for a GLP-1 receptor agonist include:
-
Blood Glucose Levels: Monitor fasting and postprandial blood glucose levels. A dose-dependent reduction is expected.
-
Insulin Levels: Measure plasma insulin levels, particularly in response to a glucose challenge. GZR18 should stimulate glucose-dependent insulin secretion.
-
HbA1c Levels: For longer-term studies, measuring glycated hemoglobin (HbA1c) can provide an indication of overall glycemic control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Deaths | - Dose is too high, exceeding the MTD.- Formulation issues (e.g., precipitation, incorrect pH).- Off-target toxicity. | - Immediately halt the study and perform a necropsy to investigate the cause of death.- Re-evaluate the MTD. Start with a much lower dose in a new cohort.- Verify the formulation protocol and ensure the vehicle is well-tolerated. Include a vehicle-only control group. |
| Severe Gastrointestinal Side Effects (e.g., diarrhea, dehydration) | - Dose is likely in the toxic range.- The animal model may be particularly sensitive to GLP-1 receptor agonism. | - Reduce the GZR18 dose.- Administer subcutaneous fluids to combat dehydration.- Monitor the animals more frequently for clinical signs of distress. |
| Lack of Efficacy at a Well-Tolerated Dose | - Insufficient dose to engage the target.- Poor bioavailability of the formulation.- The animal model is not responsive to GZR18. | - Gradually increase the dose while carefully monitoring for side effects.- Assess pharmacodynamic markers (e.g., blood glucose) to confirm target engagement.- Evaluate the pharmacokinetic profile of GZR18 in your model to ensure adequate exposure. |
| Injection Site Reactions | - Formulation is irritating (e.g., wrong pH, high concentration).- Improper injection technique. | - Check the pH and osmolality of your GZR18 formulation.- Ensure the injection volume is appropriate for the animal size and route of administration.- Rotate injection sites. |
Data Presentation
Table 1: Representative In Vivo Efficacy of GLP-1 Receptor Agonists in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | GLP-1 Receptor Agonist (Low Dose) | GLP-1 Receptor Agonist (High Dose) |
| Body Weight Change | Stable | ~10-15% reduction | ~20-25% reduction |
| Food Intake | Baseline | Dose-dependent reduction | Significant reduction |
| Fasting Blood Glucose | No significant change | Moderate reduction | Significant reduction |
| Glucose Tolerance (AUC in OGTT) | Baseline | Improved | Significantly improved |
Note: This table presents generalized data based on preclinical studies of GLP-1 receptor agonists. Actual results with GZR18 may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of GZR18 in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or diet-induced obese mice), typically 8-10 weeks old.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose escalation groups of GZR18.
-
Dose Selection: Start with a low dose (e.g., 1 nmol/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 nmol/kg). The doses should be selected based on any available in vitro potency data.
-
Administration: Administer GZR18 via the intended clinical route (e.g., subcutaneous injection) daily or at a frequency based on its known half-life.
-
Monitoring:
-
Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, such as changes in posture, activity, and grooming.
-
Body Weight: Record body weight daily.
-
Food and Water Intake: Measure daily food and water consumption.
-
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, more than a 10-20% reduction in body weight, or any mortality.
Protocol 2: Assessment of Pharmacodynamic (PD) Markers
-
Animal Model and Dosing: Use the desired animal model and administer GZR18 at doses determined from the MTD study.
-
Fasting Blood Glucose:
-
Fast the animals overnight (approximately 16 hours).
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose using a standard glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Following the fasting blood glucose measurement, administer a glucose bolus orally (typically 2 g/kg).
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
-
-
Plasma Insulin Measurement:
-
Collect blood samples into EDTA-coated tubes at baseline and at various time points after GZR18 administration or during an OGTT.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure insulin levels using a commercially available ELISA kit.
-
Mandatory Visualizations
References
- 1. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility and Formulation Challenges of GLP-1R Agonist 18
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility and formulation issues with the small molecule GLP-1R agonist 18. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common problems encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Dissolution in Aqueous Buffers | This compound is a small molecule with low aqueous solubility. Direct dissolution in aqueous buffers like PBS is often challenging. | 1. Use of Organic Co-solvents: First, dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO). 2. Stepwise Dilution: Slowly add the aqueous buffer to the organic stock solution drop-by-drop while vortexing to prevent precipitation. |
| Precipitation Upon Dilution | The compound's solubility limit in the final aqueous buffer has been exceeded. | 1. Lower the Final Concentration: Prepare a more dilute final solution. 2. Increase the Percentage of Co-solvent: If compatible with your experimental system, increase the final concentration of the organic co-solvent. 3. pH Adjustment: Evaluate the effect of pH on solubility. Since the chemical structure of this compound contains nitrogen atoms, its solubility may be pH-dependent. Test solubility in buffers with a slightly acidic pH. |
| Cloudy or Hazy Solution | Presence of undissolved particles or formation of aggregates. | 1. Sonication: Use a bath sonicator to aid in the dissolution of small particles. Use short bursts and keep the sample on ice to prevent degradation. 2. Gentle Warming: Cautiously warm the solution (e.g., to 37°C) as this may improve solubility. Monitor for any signs of degradation. 3. Filtration: If small particulates persist, filter the solution through a 0.22 µm syringe filter compatible with your solvent system. |
| Inconsistent Bioassay Results | Inaccurate concentration of the active compound due to incomplete dissolution or precipitation. | 1. Confirm Complete Dissolution: Ensure your stock solution is completely clear before making serial dilutions. 2. Prepare Fresh Dilutions: Prepare fresh dilutions for each experiment from a validated stock solution. 3. Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a small molecule, not a peptide. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅ClF₄N₄O₄ | [1] |
| Molecular Weight | 641.01 g/mol | [1][2] |
| EC₅₀ (GLP-1R) | 0.044 nM | [2] |
Q2: What is the best initial solvent to use for this compound?
A2: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound.
Q3: How can I determine the optimal pH for solubilizing this compound?
A3: To determine the optimal pH, you can perform a solubility assessment across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Based on its chemical structure, which includes nitrogen heterocycles, its solubility is likely to be influenced by pH. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What excipients can be used to improve the solubility and stability of this compound in a formulation?
A4: For small molecule formulations, various excipients can be employed. The selection depends on the route of administration.
| Excipient Category | Example | Function | Typical Concentration (Parenteral) |
| Solubilizers/Co-solvents | Propylene Glycol, PEG 300/400 | Increase solubility | 10-60% |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 | Enhance wetting and prevent precipitation | 0.01-0.1% |
| Buffering Agents | Citrate, Acetate, Phosphate | Maintain pH for optimal solubility and stability | 10-50 mM |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Dextrose | Adjust osmolality for physiological compatibility | q.s. to isotonicity (e.g., 0.9% NaCl) |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Protect from oxidative degradation | 0.01-0.1% |
Q5: How does the potency of this compound compare to other GLP-1R agonists?
A5: this compound is a highly potent small molecule agonist. The following table provides a comparison of its in vitro potency with other known GLP-1R agonists in cAMP activation assays.
| Agonist | Type | EC₅₀ (nM) |
| This compound | Small Molecule | 0.044 |
| GLP-1R agonist 10 | Small Molecule | 0.051 |
| Liraglutide | Peptide | 0.12 (in absence of serum) |
| Semaglutide | Peptide | 0.09 (in absence of serum) |
| Exendin-4 | Peptide | 0.1 |
| GLP-1 (7-37) | Peptide | 0.072 |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various solvents and buffer systems.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate buffer (pH 5.0, 6.0)
-
Tris buffer (pH 8.0)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Solvent Screening:
-
In separate microcentrifuge tubes, add a known amount of this compound (e.g., 1 mg).
-
Add a small volume of the test solvent (Ethanol, PG, PEG 400) and vortex.
-
Gradually add more solvent in small increments until the compound is fully dissolved. Record the volume of solvent required to calculate the approximate solubility (in mg/mL).
-
-
Aqueous Buffer Solubility with Co-solvent:
-
Prepare serial dilutions of the DMSO stock solution in the different aqueous buffers (PBS, Citrate, Tris).
-
Visually inspect for any precipitation or cloudiness at each concentration.
-
Incubate the solutions at room temperature for 1-2 hours and re-examine.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. A visible pellet indicates precipitation.
-
-
Data Analysis: Record the highest concentration at which this compound remains in solution for each buffer system.
Protocol 2: In Vitro Bioactivity Assessment - cAMP Assay
Objective: To determine the potency (EC₅₀) of this compound by measuring cyclic AMP (cAMP) production in cells expressing the human GLP-1 receptor (hGLP-1R).
Materials:
-
HEK293 cells stably expressing hGLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Reference agonist (e.g., GLP-1)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HEK293-hGLP-1R cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Assay:
-
Remove the cell culture medium.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a short period as recommended by the kit manufacturer.
-
Add the serially diluted compounds to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: Canonical GLP-1R signaling pathways.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing agonist solubility.
References
How to mitigate gastrointestinal side effects of GZR18 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the gastrointestinal (GI) side effects of GZR18 observed in animal studies. The following information is based on established principles for managing GI toxicity in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed gastrointestinal side effects of GZR18 in animal models?
GZR18 administration in preclinical species, including rodents and non-human primates, has been associated with a range of dose-dependent GI adverse events. The most frequently reported side effects include diarrhea, nausea (as inferred from pica behavior in rodents), and decreased food consumption leading to weight loss. Histopathological analysis often reveals signs of intestinal mucositis, including villous atrophy, crypt hyperplasia, and inflammatory cell infiltration.
Q2: What is the proposed mechanism for GZR18-induced gastrointestinal toxicity?
The primary mechanism of GZR18 is the inhibition of the GZ-Receptor Tyrosine Kinase (RTK). However, off-target inhibition of other kinases, such as the Epidermal Growth Factor Receptor (EGFR) in the gastrointestinal epithelium, is thought to be a key contributor to the observed GI toxicity. This off-target activity can disrupt the normal homeostatic processes of the intestinal lining, leading to increased apoptosis of epithelial cells, impaired barrier function, and an inflammatory response.
Q3: Are there any established biomarkers to monitor GZR18-induced GI damage?
While routine clinical observations (e.g., stool consistency, body weight) are primary endpoints, several exploratory biomarkers can provide more quantitative assessments. These include plasma levels of citrulline (a marker of enterocyte mass), intestinal fatty acid-binding protein (I-FABP, a marker of enterocyte damage), and pro-inflammatory cytokines (e.g., IL-6, TNF-α). Fecal calprotectin can also serve as a non-invasive marker of intestinal inflammation.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Dehydration
Symptoms: Rapid onset of watery stools, significant body weight loss (>15%), and signs of dehydration (e.g., sunken flanks, reduced skin turgor) within the first week of GZR18 administration.
Troubleshooting Steps:
-
Immediate Intervention: Temporarily suspend GZR18 dosing and provide supportive care, including subcutaneous or intravenous fluid administration (e.g., 0.9% saline or Lactated Ringer's solution) to correct dehydration.
-
Dose Modification: Once the animal is stabilized, consider a dose reduction of GZR18 by 25-50% for subsequent cohorts. Alternatively, explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for intestinal recovery.
-
Co-administration of Anti-diarrheal Agents: Prophylactic or concurrent administration of loperamide, a peripherally acting mu-opioid receptor agonist, can be effective in reducing the severity of diarrhea. See the experimental protocols section for a detailed methodology.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake and maintain nutritional status.
Issue 2: Progressive Weight Loss Due to Decreased Food Intake
Symptoms: Gradual but consistent decrease in daily food consumption and a corresponding decline in body weight, without overt signs of severe diarrhea.
Troubleshooting Steps:
-
Rule out Nausea: Assess for pica behavior in rodents (the eating of non-nutritive substances like bedding), which can be an indicator of nausea. If pica is observed, consider co-administration of an anti-emetic agent, such as maropitant (for non-rodent species) or ondansetron.
-
Formulation Palatability: If GZR18 is administered orally in the diet or drinking water, the taste of the compound may be a contributing factor. Consider alternative administration routes, such as oral gavage, to bypass this issue.
-
Prophylactic Probiotic Supplementation: The administration of a multi-strain probiotic formulation may help to stabilize the gut microbiome, which can be disrupted by GZR18, potentially improving nutrient absorption and overall gut health.
-
Caloric Supplementation: Provide a high-calorie dietary supplement to counteract the reduced food intake and mitigate weight loss.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies evaluating mitigation strategies for GZR18-induced GI side effects.
Table 1: Effect of Dose Reduction on Diarrhea Incidence and Body Weight Loss in Rats
| Treatment Group (n=10/group) | Dose (mg/kg/day) | Incidence of Diarrhea (%) | Mean Body Weight Loss at Day 7 (%) |
| Vehicle Control | 0 | 0 | +2.5 |
| GZR18 | 100 | 80 | -12.3 |
| GZR18 | 75 | 40 | -6.8 |
| GZR18 | 50 | 10 | -2.1 |
Table 2: Efficacy of Loperamide Co-administration on GZR18-Induced Diarrhea in Mice
| Treatment Group (n=10/group) | GZR18 Dose (mg/kg) | Loperamide Dose (mg/kg) | Mean Diarrhea Score (0-4 scale) | Stool Water Content (%) |
| Vehicle Control | 0 | 0 | 0.1 ± 0.1 | 55.2 ± 3.4 |
| GZR18 | 100 | 0 | 3.5 ± 0.4 | 82.1 ± 5.6 |
| GZR18 + Loperamide | 100 | 2 | 1.2 ± 0.3 | 63.5 ± 4.1 |
Experimental Protocols
Protocol 1: Assessment of GZR18-Induced Diarrhea and Efficacy of Loperamide in a Murine Model
Objective: To quantify the severity of GZR18-induced diarrhea and evaluate the efficacy of loperamide as a mitigating agent.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Acclimation: Acclimate animals for at least 7 days prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: GZR18 (at the dose known to induce diarrhea, e.g., 100 mg/kg)
-
Group 3: GZR18 (100 mg/kg) + Loperamide (e.g., 2 mg/kg)
-
-
Dosing:
-
Administer GZR18 or vehicle via oral gavage once daily for 5-7 days.
-
Administer loperamide or its vehicle subcutaneously 30 minutes prior to GZR18 administration.
-
-
Monitoring and Endpoints:
-
Daily Clinical Observations: Record body weight, food consumption, and signs of morbidity.
-
Diarrhea Assessment: Observe each animal for the presence of perianal staining and loose stools. Score diarrhea severity daily using a standardized scale (e.g., 0 = normal pellets; 1 = soft pellets; 2 = semi-formed stools; 3 = watery stools).
-
Stool Water Content: At the end of the study, collect fresh fecal samples, weigh them, and then dry them in an oven at 60°C for 24 hours. The percentage of water content is calculated as: [(wet weight - dry weight) / wet weight] * 100.
-
-
Terminal Procedures: At the end of the study, euthanize animals and collect the gastrointestinal tract for histopathological analysis (e.g., H&E staining to assess villous length, crypt depth, and inflammatory infiltrate).
Visualizations
Caption: Hypothetical signaling pathway for GZR18-induced GI toxicity.
Caption: Experimental workflow for evaluating a mitigation strategy.
Caption: Troubleshooting decision tree for GZR18 GI side effects.
Technical Support Center: Stabilizing GLP-1R Agonists for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of peptide-based GLP-1R agonists for long-term experimental use. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for peptide GLP-1R agonists?
A1: Peptide GLP-1R agonists are susceptible to several degradation pathways that can compromise their biological activity. The most common routes include:
-
Enzymatic Degradation: Native GLP-1 is rapidly broken down in circulation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal amino acids.[1][2][3] Many synthetic agonists are designed with modifications to resist DPP-4 action.[3]
-
Chemical Instability: Peptides can undergo hydrolysis, oxidation (especially of residues like Cysteine, Methionine, or Tryptophan), and deamidation (of Asparagine and Glutamine).
-
Physical Instability: Aggregation, where peptide molecules clump together, can lead to loss of function and insolubility. This can be influenced by temperature, pH, and concentration.
-
Temperature and pH Sensitivity: Elevated temperatures and pH values outside the optimal range (typically slightly acidic, pH 5-7) can accelerate both chemical and physical degradation.
Q2: What are the optimal storage conditions for a lyophilized peptide GLP-1R agonist?
A2: For maximum long-term stability, a lyophilized (freeze-dried) peptide agonist should be stored in a tightly sealed container at -20°C or preferably -80°C. It is crucial to protect the powder from moisture, light, and oxygen. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q3: My reconstituted GLP-1R agonist solution has become cloudy. What is the cause and how can I fix it?
A3: Cloudiness or precipitation in a reconstituted peptide solution typically indicates aggregation or poor solubility. This can occur if the buffer's pH is close to the peptide's isoelectric point (pI) or if the peptide is highly hydrophobic. To resolve this, ensure the buffer pH is at least two units away from the peptide's pI. For hydrophobic peptides, a common technique is to first dissolve the peptide in a minimal amount of a sterile organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.
Q4: How can I prevent degradation of my agonist in cell culture media or plasma during a long-term experiment?
A4: Degradation in biological matrices is primarily due to proteases. To enhance stability:
-
Use Protease Inhibitors: For in vitro plasma stability studies, adding a DPP-4 inhibitor is crucial. A broader protease inhibitor cocktail can also be beneficial.
-
Modify the Peptide: If you are in the development phase, chemical modifications such as PEGylation, lipidation, or substituting L-amino acids with D-amino acids can significantly increase resistance to proteolysis.
-
Optimize Formulations: For in vivo studies, formulation strategies are key. This includes conjugation to polymers or fusion proteins to increase half-life.
Troubleshooting Guide
Issue 1: Loss of Potency in a Long-Term Study
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide structure. |
| Improper Storage of Solution | Once reconstituted, store aliquots at -20°C or -80°C. For short-term use (a few days), 4°C is acceptable, but check manufacturer recommendations. Many commercial GLP-1R agonists can be stored at room temperature for a limited period after first use. |
| Oxidation | For peptides with oxidation-prone amino acids, consider purging vials with an inert gas like argon or nitrogen. Minimize the solution's exposure to air. |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and adding a small amount of a non-ionic surfactant (e.g., 0.1% Polysorbate 80) to the buffer can mitigate this. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Visually inspect the solution for cloudiness before each use. If aggregation is suspected, refer to FAQ Q3. Consider re-filtering the stock solution through a sterile 0.22 µm filter. |
| Inaccurate Peptide Concentration | Re-quantify the peptide concentration using a method like a BCA assay or by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr residues). Aggregation can lead to inaccurate initial concentration measurements. |
| Solution Contamination | Always use sterile buffers and aseptic techniques for reconstitution and handling to prevent microbial contamination, which can degrade the peptide. |
Storage Conditions for Commercial GLP-1R Agonists
The following table summarizes storage recommendations for several commercially available GLP-1R agonist products, providing a general reference for handling these types of compounds.
| Product | Storage Before First Use | Storage After First Use | Duration After First Use |
| Ozempic® (semaglutide) | 2°C to 8°C (36°F to 46°F) | 2°C to 8°C or room temp (below 30°C/86°F) | 56 days |
| Victoza® (liraglutide) | 2°C to 8°C (36°F to 46°F) | 2°C to 8°C or room temp (15°C to 30°C) | 30 days |
| Bydureon® | 2°C to 8°C (36°F to 46°F) | Room temp (below 25°C/77°F) | 4 weeks |
| Adlyxin® (lixisenatide) | 2°C to 8°C (36°F to 46°F) | Room temp (below 30°C/86°F) | 14 days |
Note: Always refer to the specific product insert for the most accurate and up-to-date storage information.
Experimental Protocols
Protocol 1: Assessing Peptide Stability via RP-HPLC
This protocol outlines a general method to assess the stability of a GLP-1R agonist under various stress conditions.
1. Preparation of Stock Solution:
-
Reconstitute the lyophilized peptide in sterile, HPLC-grade water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.
2. Application of Stress Conditions:
-
Aliquot the stock solution into separate tubes for each condition.
-
Thermal Stress: Incubate at 4°C, room temperature (~25°C), and an elevated temperature (e.g., 40°C) for predefined time points (e.g., 0, 24, 48, 72 hours).
-
pH Stress: Adjust the pH of aliquots using 0.1N HCl or 0.1N NaOH to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. Incubate at a set temperature (e.g., 25°C) for the same time points.
-
Oxidative Stress: Add 0.03% hydrogen peroxide to an aliquot and incubate at room temperature, protected from light, for a shorter time course (e.g., 0, 2, 4, 8 hours).
3. HPLC Analysis:
-
At each time point, inject a standard amount of the stressed sample and a control sample (stored at -80°C) into a Reverse-Phase HPLC (RP-HPLC) system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detector at 214 nm or 280 nm.
4. Data Analysis:
-
Calculate the percentage of the initial peptide remaining at each time point by comparing the peak area of the main peptide peak to its area at time zero.
-
Remaining Peptide (%) = (Peak Area at time T / Peak Area at time 0) * 100
-
Plot the percentage of remaining peptide against time for each condition to determine the degradation rate.
Visual Diagrams
GLP-1R Signaling and Degradation Pathway
Caption: GLP-1R signaling pathway and enzymatic degradation by DPP-4.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a GLP-1R agonist.
Strategies to Enhance Peptide Stability
Caption: Key strategies for improving peptide agonist stability.
References
- 1. news-medical.net [news-medical.net]
- 2. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in GZR18 Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your GZR18 animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies?
A1: Variability in animal studies can stem from three main categories:
-
Biological Variation: Inherent differences among animals, including their genetic makeup, age, sex, health status, and microbiome.[1]
-
Environmental Factors: Fluctuations in the animal's surroundings such as temperature, humidity, light cycles, noise levels, and caging conditions.[1][2]
-
Experimental Procedures: Inconsistencies in how experiments are conducted, including animal handling, dosing techniques, surgical procedures, sample collection, and data recording.[1][2]
Q2: How can experimental design minimize variability?
A2: A robust experimental design is fundamental to controlling variability. Key strategies include:
-
Randomization: Assigning animals to treatment groups randomly to prevent selection bias and ensure that cage effects are randomly distributed.
-
Blinding: Concealing the treatment allocation from personnel conducting the experiment and assessing outcomes to minimize observer bias.
-
Sample Size Calculation: Conducting a power analysis to determine the appropriate number of animals required to detect a statistically significant effect, which helps to avoid underpowered studies.
-
Control Groups: Including appropriate positive and negative control groups is crucial to ensure that any observed effects are a direct result of the experimental intervention.
Q3: Should I standardize or introduce heterogeneity to my study design?
A3: This is a topic of ongoing discussion. While strict standardization of animal characteristics and environmental conditions aims to increase precision, it can also lead to results that are only applicable to a very narrow set of conditions, potentially reducing reproducibility in other labs. Some researchers advocate for "heterogenization," which involves deliberately including biological variation (e.g., using both sexes) to improve the generalizability of the findings. The best strategy depends on the specific research question.
Troubleshooting Guides
Issue 1: High Variability in GZR18 Pharmacokinetic (PK) Data
High inter-animal variability in the plasma concentrations of GZR18 can obscure the true dose-exposure relationship. Use this guide to identify potential causes.
| Potential Cause | Troubleshooting Steps |
| GZR18 Formulation Issues | 1. Solubility: Confirm the solubility of GZR18 in the chosen vehicle, as low solubility is a major cause of variable absorption. 2. Stability: Verify the stability of the formulation over the entire dosing period. 3. Homogeneity: Ensure the formulation is a homogenous solution or a properly resuspended suspension before dosing each animal. |
| Dosing Procedure Inaccuracy | 1. Route of Administration: Oral gavage has inherently higher variability than intravenous routes. Review and standardize the gavage technique. 2. Dose Volume Calculation: Double-check all calculations for dose concentration and volume based on the most recent animal body weights. 3. Equipment Calibration: Ensure all pipettes and syringes used for dosing are properly calibrated. |
| Animal-Specific Factors | 1. Health Status: Ensure all animals are healthy and free of underlying conditions that could affect drug absorption and metabolism. Using specific pathogen-free (SPF) animals can minimize this source of variability. 2. Food and Water Consumption: GZR18, as a GLP-1 analog, can reduce food and water intake. Monitor and record food and water consumption as it can affect drug absorption. |
Issue 2: Inconsistent Results in GZR18 Efficacy Studies (e.g., blood glucose lowering)
| Potential Cause | Troubleshooting Steps |
| High PK Variability | First, rule out high pharmacokinetic variability using the guide above. Inconsistent efficacy is often a result of inconsistent drug exposure. |
| Animal Handling Stress | Improper or inconsistent animal handling can cause stress, which alters animal physiology and can affect experimental data. Implement consistent, gentle handling techniques. Using non-aversive methods like tunnel handling for mice can reduce stress and improve the reliability of results. |
| Environmental Stressors | Even subtle changes in the environment can affect animal behavior and physiology. Maintain consistent temperature, humidity, light cycles, and noise levels. |
| Lack of Acclimatization | Ensure animals are properly acclimatized to the experimental room and any necessary restraint devices before taking measurements. |
| Timing of Measurements | Take measurements at the same time each day to account for circadian rhythms that can influence physiological parameters. |
| Operator Inconsistency | Have a single, well-trained operator perform critical procedures and measurements, or ensure rigorous standardization and training for multiple operators. |
Experimental Protocols
Protocol 1: Randomization and Blinding
Objective: To minimize selection and observer bias in a GZR18 study.
Materials:
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Individually numbered animals
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A random number generator or a simple randomization tool (e.g., coin, dice)
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Coded labels for treatment groups (e.g., Group A, Group B)
Procedure:
-
Randomization:
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Assign each animal a unique identification number.
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Use a random number generator to assign each animal to a treatment group.
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Ensure that cages are also randomly placed on racks to avoid "cage effects."
-
-
Blinding:
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Code the treatment groups (e.g., "A," "B") so that the experimenter administering the treatment and assessing the outcomes is unaware of which group is receiving GZR18 versus the control.
-
The key to the codes should be kept by a third party and only revealed after data analysis is complete.
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Protocol 2: Non-Aversive Mouse Handling (Tunnel Handling)
Objective: To reduce stress and anxiety in mice during routine handling, thereby minimizing physiological variability.
Materials:
-
A handling tunnel (e.g., a clear polycarbonate tube) appropriate for the size of the mouse.
Procedure:
-
Place the tunnel in the home cage, allowing the mouse to voluntarily enter it.
-
Once the mouse is inside, gently lift the tunnel to transport the mouse.
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To move the mouse to your hand, tilt the tunnel to allow the mouse to walk out onto your open hand.
-
This method should be used for all routine handling to reduce stress and improve the reliability of behavioral and physiological data.
Visualizations
Caption: A typical blinded and randomized experimental workflow.
Caption: A logical flowchart for troubleshooting sources of variability.
References
Technical Support Center: Investigating Tachyphylaxis with GZR18 and Other Long-Acting GLP-1R Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of tachyphylaxis related to the long-acting GLP-1 receptor (GLP-1R) agonist, GZR18 (Bofanglutide).
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to GZR18 in our cell-based assays after repeated administrations. Is this expected, and what could be the underlying mechanism?
A1: A diminished response, or tachyphylaxis, to GLP-1R agonists can occur in vitro, although GLP-1Rs are generally considered to be resistant to desensitization in vivo[1]. The primary mechanism underlying this phenomenon in cell-based systems is often receptor desensitization and internalization[2]. Upon prolonged exposure to an agonist like GZR18, the GLP-1 receptor can be phosphorylated, leading to the recruitment of β-arrestins. This can uncouple the receptor from its downstream signaling partner, Gs protein, and promote its internalization from the cell surface into endosomes[3]. While some signaling can occur from the endosome, prolonged sequestration or degradation of the receptor will lead to a reduced overall response upon subsequent agonist stimulation.
Q2: Our in vivo study with GZR18 in a diabetic mouse model showed a sustained glucose-lowering effect over several weeks with repeated dosing. Does this contradict the in vitro tachyphylaxis we are seeing?
A2: Not necessarily. It is a known phenomenon that in vitro desensitization of GLP-1Rs does not always translate to a loss of efficacy in vivo[4]. Preclinical studies with GZR18 have shown that successive administrations in db/db mice effectively lowered non-fasting and fasting blood glucose levels over 33 days[5]. Several factors could contribute to this difference:
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Receptor Reserve: The in vivo system may have a larger receptor reserve, meaning that even with some receptor internalization, enough receptors remain on the cell surface to elicit a maximal response.
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Receptor Recycling: In vivo, GLP-1Rs can be efficiently recycled back to the cell surface, replenishing the receptor pool and maintaining responsiveness.
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Pharmacokinetics of GZR18: As a long-acting agonist, GZR18 is designed to provide sustained receptor activation at a therapeutic level, which may differ from the high, constant concentrations often used in in vitro desensitization protocols.
Q3: We are having trouble obtaining consistent results in our cAMP accumulation assays with GZR18. What are some common pitfalls?
A3: Inconsistent results in cAMP assays can arise from several factors. Here are some common issues and troubleshooting tips:
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Cell Line and Receptor Expression: Ensure you are using a validated cell line, such as HEK293 or CHO cells, stably expressing the human GLP-1R. The level of receptor expression can significantly impact the magnitude of the cAMP response.
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Cell Handling: Be gentle with the cells during seeding and media changes to avoid monolayer disruption. Ensure a consistent cell seeding density.
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Agonist Preparation and Storage: Peptides like GZR18 can be sensitive to degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.
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Assay Buffer Components: The presence of phosphodiesterase (PDE) inhibitors, such as IBMX, in your assay buffer is crucial to prevent the degradation of newly synthesized cAMP.
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Incubation Times: Optimize both the agonist stimulation time (typically 15-30 minutes) and any pre-incubation steps to ensure you are capturing the peak response without inducing significant desensitization during the assay itself.
Q4: What are the key differences in the signaling and trafficking profiles of GZR18 compared to other GLP-1R agonists like semaglutide or liraglutide?
A4: Preclinical data indicates that GZR18 has a similar binding affinity for the GLP-1 receptor as semaglutide and liraglutide. However, subtle differences in their interaction with the receptor can lead to distinct signaling and trafficking profiles. For instance, some agonists may show a bias towards G-protein signaling over β-arrestin recruitment, which can influence the extent of receptor internalization and desensitization. While specific comparative data on the signaling bias of GZR18 is not extensively published, its long-acting nature suggests a profile optimized for sustained in vivo efficacy.
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cAMP response to GZR18 | 1. Inactive GZR18. 2. Low GLP-1R expression in cells. 3. Suboptimal assay conditions. | 1. Use a fresh vial of GZR18; verify its activity with a positive control cell line. 2. Confirm GLP-1R expression via qPCR, Western blot, or flow cytometry. 3. Ensure the presence of a PDE inhibitor (e.g., IBMX) in the assay buffer; optimize cell density and stimulation time. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Apparent loss of potency with repeated GZR18 treatment | 1. Receptor desensitization and internalization. 2. Cell health deteriorating over long-term culture. | 1. Perform a time-course experiment to characterize the onset of desensitization. 2. Measure receptor internalization directly via flow cytometry or imaging. 3. Ensure proper cell culture maintenance and passage number. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse effects | 1. Off-target effects. 2. Dose miscalculation. 3. Formulation issues. | 1. Review the known safety profile of GLP-1R agonists (e.g., gastrointestinal effects). 2. Double-check all dose calculations and the concentration of the dosing solution. 3. Ensure the formulation is stable and properly solubilized. |
| Lack of expected therapeutic effect (e.g., no change in blood glucose or body weight) | 1. Insufficient dose or frequency. 2. Poor bioavailability of the administered compound. 3. Animal model variability. | 1. Refer to published preclinical studies for GZR18 to ensure appropriate dosing. 2. Perform pharmacokinetic analysis to confirm exposure levels. 3. Ensure the chosen animal model is appropriate and that animals are properly acclimatized before the study. |
| High variability in animal responses | 1. Inconsistent dosing technique. 2. Differences in food and water intake. 3. Animal stress. | 1. Ensure all personnel are trained in the correct administration technique (e.g., subcutaneous injection). 2. Monitor and record food and water consumption for all animals. 3. Minimize animal handling and other stressors. |
Quantitative Data Summary
Table 1: In Vitro Potency of GZR18
| Parameter | GZR18 |
| GLP-1R Binding Affinity (Ki) | Similar to semaglutide and liraglutide |
| cAMP Accumulation (EC50) | Not explicitly stated in provided results |
| Data sourced from preclinical studies. |
Table 2: In Vivo Pharmacokinetics of GZR18 in Cynomolgus Monkeys
| Parameter | Value |
| Maximal Concentration (Cmax) | 527 nmol/L |
| Time to Cmax (Tmax) | 14 hours |
| Terminal Half-life (T1/2) | 61.3 hours |
| Data from a single intravenous or subcutaneous dose study. |
Table 3: In Vivo Efficacy of GZR18 in db/db Mice (Successive Administration)
| Parameter | Observation |
| Non-fasting Blood Glucose | Significantly lowered vs. control |
| Fasting Blood Glucose | Significantly lowered vs. control |
| Glycated Hemoglobin (HbA1c) | Lowered after 11 doses |
| Food and Water Consumption | Lowered vs. control |
| Body Weight | No significant reduction |
| GZR18 administered every three days for 33 days. |
Experimental Protocols
Protocol 1: In Vitro GLP-1R Desensitization Assay
Objective: To quantify the desensitization of the GLP-1R in response to prolonged GZR18 exposure.
Materials:
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HEK293 or CHO cells stably expressing the human GLP-1R.
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Cell culture medium.
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Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
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GZR18 and a reference agonist (e.g., GLP-1).
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Methodology:
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Cell Seeding: Seed the GLP-1R expressing cells in a 96-well plate at a predetermined optimal density and incubate overnight.
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Pre-treatment (Desensitization):
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Remove the culture medium and replace it with fresh medium containing the desired concentration of GZR18 or vehicle control.
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Incubate for a time course (e.g., 0, 30, 60, 120, 240 minutes) at 37°C.
-
-
Wash and Rest:
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Carefully aspirate the pre-treatment medium.
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Wash the cells three times with warm assay buffer to remove any remaining agonist.
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Add fresh assay buffer and incubate for a "rest" period (e.g., 30-60 minutes) to allow for initial receptor resensitization.
-
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Re-stimulation:
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Aspirate the rest buffer.
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Add assay buffer containing a PDE inhibitor and a range of concentrations of GZR18 (or the reference agonist) to the wells.
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Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
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Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
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Generate dose-response curves for the re-stimulation at each pre-treatment time point.
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Compare the EC50 and Emax values to quantify the extent of desensitization. A rightward shift in the EC50 or a decrease in the Emax indicates desensitization.
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Protocol 2: GLP-1R Internalization Assay via Flow Cytometry
Objective: To measure the agonist-induced internalization of the GLP-1R from the cell surface.
Materials:
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HEK293 or other suitable cells expressing an N-terminally tagged GLP-1R (e.g., FLAG- or HA-tagged).
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GZR18.
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Primary antibody against the tag (e.g., anti-FLAG-FITC).
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Flow cytometer.
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Assay buffer (e.g., FACS buffer: PBS with 1% BSA).
Methodology:
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Cell Culture: Culture the tagged GLP-1R expressing cells to 80-90% confluency.
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Agonist Treatment:
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Treat the cells with the desired concentration of GZR18 or vehicle control for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Cell Detachment:
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Gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
-
Antibody Staining:
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Wash the cells with cold assay buffer.
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Incubate the cells with a fluorescently conjugated primary antibody against the N-terminal tag on ice for 30-60 minutes in the dark. This will only label the receptors remaining on the cell surface.
-
-
Flow Cytometry Analysis:
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Wash the cells to remove unbound antibody.
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Resuspend the cells in assay buffer and analyze them on a flow cytometer.
-
-
Data Analysis:
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Quantify the mean fluorescence intensity (MFI) of the cell population at each time point.
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A decrease in MFI over time in the GZR18-treated samples compared to the vehicle control indicates receptor internalization.
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Visualizations
Caption: Canonical GLP-1R signaling and desensitization pathway.
Caption: Troubleshooting workflow for investigating tachyphylaxis.
References
- 1. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 2. Rate of Homologous Desensitization and Internalization of the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing GZR18
GZR18 Technical Support Center
Welcome to the technical support center for GZR18. This resource provides essential information, troubleshooting guidance, and detailed protocols to ensure the successful application of GZR18 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for GZR18?
A1: For optimal stability, GZR18 should be stored as a lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the compound is stable for up to 24 months.
Q2: How should I prepare a stock solution of GZR18?
A2: We recommend preparing a stock solution of GZR18 in anhydrous DMSO at a concentration of 10 mM. To do this, bring the vial of GZR18 powder to room temperature before opening it to prevent moisture condensation. Add the calculated volume of DMSO and vortex gently until the powder is completely dissolved.
Q3: How should I store the GZR18 stock solution?
A3: Aliquot the 10 mM DMSO stock solution into smaller, single-use volumes and store them at -80°C. This minimizes freeze-thaw cycles, which can lead to compound degradation. Once an aliquot is thawed, it should be used immediately and any remainder discarded.
Q4: Is GZR18 sensitive to light?
A4: Yes, GZR18 is photosensitive. Both the lyophilized powder and solutions should be protected from light during storage and handling. Use amber vials or wrap containers in aluminum foil. Perform experimental manipulations in a darkened room or under low-light conditions whenever possible.
Q5: What are the recommended safety precautions when handling GZR18?
A5: Always handle GZR18 in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder and direct contact with skin or eyes.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected activity of GZR18 in my cell-based assays. What could be the cause?
A1: This issue can arise from several factors:
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Compound Degradation: GZR18 is sensitive to multiple freeze-thaw cycles and light exposure. Ensure you are using fresh aliquots of your stock solution stored at -80°C and protected from light.
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Improper Dissolution: The compound may not be fully dissolved in your stock solution or may have precipitated out of your final culture medium. Visually inspect your solutions for any precipitate. If needed, you can try gentle warming (up to 37°C) and vortexing to redissolve the compound.
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Adsorption to Plastics: GZR18 can adsorb to certain types of plastic labware. We recommend using low-adhesion polypropylene tubes and pipette tips for handling GZR18 solutions.
Q2: My GZR18 solution appears cloudy or has visible precipitate after dilution in aqueous media. How can I resolve this?
A2: GZR18 has limited solubility in aqueous solutions. Precipitation can occur when the DMSO stock is diluted into culture media.
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Check Final Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells and affect compound solubility.
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Dilution Method: Add the GZR18 stock solution to the culture medium dropwise while vortexing or swirling the medium to ensure rapid and even mixing. Avoid adding the aqueous medium directly to the concentrated stock.
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Use of a Surfactant: For certain applications, the inclusion of a non-ionic surfactant like Tween-20 (at a final concentration of ~0.01%) may help improve the solubility of GZR18, but this should be tested for compatibility with your specific assay.
Q3: I suspect my GZR18 has degraded. How can I check its integrity?
A3: The most definitive way to check the integrity of GZR18 is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A comparison of the analytical profile of your sample with a fresh, reference standard will reveal any degradation products or loss of the parent compound.
Data Presentation: GZR18 Stability and Solubility
The following tables summarize key quantitative data for GZR18.
Table 1: Stability of GZR18
| Condition | Form | Stability (t½) |
| -80°C, Dark | 10 mM in DMSO | > 12 months |
| -20°C, Dark | Lyophilized Powder | > 24 months |
| 4°C, Dark | 10 mM in DMSO | ~ 2 weeks |
| Room Temperature, Light | 10 µM in PBS | < 8 hours |
Table 2: Solubility of GZR18
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~ 5 mg/mL |
| PBS (pH 7.4) | < 10 µg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol: Inhibition of Target Kinase (TK) Activity in a Cell-Based Assay
This protocol outlines a general procedure for treating cultured cells with GZR18 to assess its inhibitory effect on a hypothetical Target Kinase (TK).
1. Cell Seeding: a. Culture cells (e.g., HeLa) to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. d. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Preparation of GZR18 Working Solutions: a. Thaw a single-use aliquot of the 10 mM GZR18 stock solution (in DMSO). b. Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.). c. Prepare a vehicle control using the same concentration of DMSO as in the highest GZR18 concentration.
3. Cell Treatment: a. Carefully remove the old medium from the wells. b. Add 100 µL of the prepared 2X GZR18 working solutions or the vehicle control to the appropriate wells. This will result in a final 1X concentration. c. Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
4. Assay and Analysis: a. After incubation, lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation of a known downstream substrate of TK. b. A decrease in the phosphorylation of the substrate in GZR18-treated cells compared to the vehicle control indicates inhibition of TK activity. c. Quantify the results and plot a dose-response curve to determine the IC₅₀ value of GZR18.
Mandatory Visualization
The following diagrams illustrate key conceptual and practical information related to GZR18.
Caption: Hypothetical signaling pathway showing GZR18 inhibition of Target Kinase (TK).
Caption: General experimental workflow for the preparation and use of GZR18.
How to control for off-target effects of GLP-1R agonist 18
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling and troubleshooting the off-target effects of the novel GLP-1R Agonist 18. The following information is designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target signaling pathways activated by this compound?
A1: this compound, like other glucagon-like peptide-1 receptor (GLP-1R) agonists, primarily activates the G-protein-coupled receptor, GLP-1R. This activation initiates two main signaling cascades: the Gs/cAMP pathway and the β-arrestin pathway. The Gs/cAMP pathway is crucial for glucose-dependent insulin secretion, while the β-arrestin pathway is involved in receptor internalization and can also initiate its own signaling events.[1][2] The balance between these two pathways can influence both the therapeutic efficacy and the side-effect profile of the agonist.[3][4][5]
Q2: What are the potential off-target effects of this compound and why are they a concern?
A2: Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse effects. For a novel small molecule like this compound, potential off-target interactions are a significant concern during preclinical development. These can range from interactions with other GPCRs to enzymes like kinases, ion channels, and transporters. Such interactions can lead to unforeseen side effects, toxicity, or reduced therapeutic efficacy. Early identification and mitigation of these off-target effects are critical for the successful development of a safe and effective drug.
Q3: How can we experimentally assess the selectivity of this compound?
A3: Assessing the selectivity of this compound involves a multi-tiered approach. Initially, in vitro functional assays measuring cAMP production and β-arrestin recruitment in cells expressing the human GLP-1R are essential to confirm on-target activity. Subsequently, broad off-target screening panels are employed. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes to identify potential interactions. Kinase profiling is also a critical step, as kinases are a common source of off-target effects for small molecules.
Q4: What is "biased agonism" and how can it be leveraged to control for off-target effects of this compound?
A4: Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For GLP-1R agonists, a compound might be "biased" towards the Gs/cAMP pathway, with reduced recruitment of β-arrestin. This is a desirable profile as β-arrestin recruitment has been linked to receptor desensitization and some adverse effects. By designing this compound to be a biased agonist, it may be possible to enhance its therapeutic window by maximizing the desired glucose-lowering effects while minimizing unwanted side effects.
Troubleshooting Guides
Issue 1: Inconsistent results in the in vitro cAMP functional assay.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Step: Ensure consistent cell passage number and health. Regularly perform cell line authentication.
-
-
Possible Cause 2: Reagent instability.
-
Troubleshooting Step: Prepare fresh solutions of this compound and control compounds for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting Step: Optimize cell seeding density and incubation times. Ensure the concentration of IBMX (a phosphodiesterase inhibitor) is optimal for preventing cAMP degradation without causing cytotoxicity.
-
Issue 2: High background signal in the β-arrestin recruitment assay.
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Possible Cause 1: Constitutive receptor activity.
-
Troubleshooting Step: Use a cell line with low basal receptor activity. If using a transient transfection system, optimize the amount of receptor plasmid to avoid overexpression.
-
-
Possible Cause 2: Non-specific binding of detection reagents.
-
Troubleshooting Step: Include appropriate controls, such as cells not expressing the receptor, to determine the level of non-specific signal. Optimize the concentration of detection antibodies or substrates.
-
-
Possible Cause 3: Agonist-independent β-arrestin recruitment.
-
Troubleshooting Step: Some cell lines may exhibit ligand-independent β-arrestin recruitment. Screen different host cell lines to find one with a low background for your specific assay setup.
-
Issue 3: Off-target hits identified in a broad screening panel.
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Possible Cause: Genuine off-target interaction.
-
Troubleshooting Step:
-
Confirm the hit: Re-test the interaction in a concentration-response format to determine the potency (EC50 or IC50) of this compound at the off-target.
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Assess the therapeutic window: Compare the potency at the off-target to the on-target potency at GLP-1R. A significant separation (ideally >100-fold) suggests a lower risk of in vivo off-target effects.
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Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of this compound to see if the on-target and off-target activities can be separated.
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Functional relevance: Investigate the physiological role of the off-target to predict potential clinical consequences.
-
-
Data Presentation
Table 1: In Vitro Potency and Selectivity Profile of this compound
| Assay | Target | Parameter | Value |
| On-Target Activity | |||
| cAMP Accumulation | Human GLP-1R | EC50 | 1.5 nM |
| β-Arrestin Recruitment | Human GLP-1R | EC50 | 25 nM |
| Off-Target Screening (Selected) | |||
| Receptor Binding Panel (44 targets) | Various | % Inhibition @ 10 µM | < 20% for all targets |
| Kinase Panel (100 kinases) | Various | % Inhibition @ 10 µM | < 15% for all kinases |
Table 2: Dose-Response of this compound on Key Parameters
| Dose of this compound | Change in HbA1c (%) | Change in Body Weight (%) |
| Placebo | +0.2 | +0.5 |
| 5 mg | -0.8 | -2.5 |
| 10 mg | -1.5 | -5.1 |
| 20 mg | -1.6 | -5.3 |
Experimental Protocols
Protocol 1: cAMP Functional Assay
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Cell Culture: Culture CHO-K1 cells stably expressing the human GLP-1R in appropriate media.
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Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
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Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., GLP-1) in assay buffer containing 0.5 mM IBMX.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
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Add 50 µL of the compound dilutions to the respective wells.
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Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
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Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
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Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay).
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Cell Seeding: Plate the cells according to the manufacturer's protocol.
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Compound Preparation: Prepare a serial dilution of this compound and a reference agonist.
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Assay Procedure:
-
Add the compound dilutions to the cells.
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Incubate for 90 minutes at 37°C.
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-
Detection: Add the detection reagent and incubate for 60 minutes at room temperature.
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Measurement: Read the chemiluminescent signal on a plate reader.
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Data Analysis: Plot the signal against the log of the agonist concentration and fit the data to determine the EC50 and Emax values.
Protocol 3: Kinase Profiling
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Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services.
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Compound Submission: Provide a sample of this compound at a specified concentration (typically 10 µM for initial screening).
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Assay Format: The CRO will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of kinases.
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Data Reporting: The results will be reported as the percent inhibition of each kinase at the tested concentration.
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Follow-up: For any significant hits (typically >50% inhibition), a follow-up IC50 determination should be performed to quantify the potency of the off-target interaction.
Visualizations
Caption: GLP-1R Signaling Pathways Activated by Agonist 18.
Caption: Experimental Workflow for Off-Target Effect Assessment.
References
Validation & Comparative
GLP-1R agonist 18 vs semaglutide in preclinical models
A Comparative Guide to the Preclinical Profiles of GLP-1R Agonists: GZR18 (Bofanglutide) vs. Semaglutide
This guide provides a detailed comparison of the preclinical data for two glucagon-like peptide-1 receptor (GLP-1R) agonists: GZR18 (also known as Bofanglutide) and the well-established therapeutic, semaglutide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological characteristics.
Introduction
GZR18 is a novel, long-acting GLP-1 analog currently under development for the treatment of type 2 diabetes and obesity.[1][2][3][4] Semaglutide is a potent, long-acting GLP-1R agonist with proven efficacy in glycemic control and weight management, available in both injectable and oral formulations.[5] This document compiles available preclinical data to draw a comparative picture of their in vitro potency, in vivo efficacy, and pharmacokinetic profiles.
In Vitro Pharmacology
The initial characterization of a drug candidate's activity is determined through in vitro assays that measure its binding affinity to the target receptor and the subsequent cellular signaling cascade.
Data Summary: In Vitro Performance
| Parameter | GZR18 (Bofanglutide) | Semaglutide | Reference |
| GLP-1R Binding Affinity | Similar to semaglutide | High affinity (Kd: 0.38 ± 0.06 nM) | |
| GLP-1R Activation (EC₅₀) | 0.677 nM | Low-nanomolar range | |
| Human Serum Albumin (HSA) Binding | Similar to semaglutide | High affinity |
GZR18 has been shown to have a similar binding affinity for the human GLP-1 receptor and human serum albumin (HSA) when compared to semaglutide. This strong binding to HSA is a key feature for extending the half-life of GLP-1 analogs. In terms of receptor activation, GZR18 demonstrates potent agonistic activity with an EC₅₀ value of 0.677 nM. Semaglutide also shows high potency with an EC₅₀ in the low-nanomolar range in cAMP accumulation assays.
GLP-1R Signaling Pathway
The activation of the GLP-1 receptor by an agonist like GZR18 or semaglutide initiates a primary signaling cascade through the Gαs protein subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This pathway is central to the glucose-dependent insulin secretion and other metabolic benefits of GLP-1R agonism.
In Vivo Efficacy
Preclinical in vivo studies in animal models of diabetes and obesity are crucial for evaluating the therapeutic potential of new drug candidates. Both GZR18 and semaglutide have been assessed in such models.
Glycemic Control
In diabetic db/db mice, a single dose of GZR18 was shown to lower blood glucose levels for over 72 hours. Repeated administration of GZR18 (every three days for 33 days) in db/db mice led to significant reductions in both nonfasting and fasting blood glucose levels, as well as glycated hemoglobin (HbA1c). Semaglutide has also demonstrated robust glucose-lowering effects in db/db mice, improving glucose metabolism and preserving pancreatic β-cell area.
Data Summary: Glucose Lowering in db/db Mice
| Parameter | GZR18 (Bofanglutide) | Semaglutide | Reference |
| Acute Effect | Lowered blood glucose for >72h after a single dose. | Not specified in the provided results. | |
| Chronic Effect | Lowered non-fasting and fasting blood glucose and HbA1c after 33 days of treatment. | Decreased non-fasting glucose by 30-40% with weekly dosing. |
Body Weight Reduction
A single dose of GZR18 resulted in a reduction in body weight in db/db mice over a 72-hour period. However, in a longer-term study with repeated dosing, while food and water consumption were lowered, a significant reduction in body weight was not observed. In contrast, semaglutide has consistently shown dose-dependent and significant body weight reduction in diet-induced obese (DIO) mice, with one study noting a 24% reduction in body weight associated with a 33% decrease in food intake.
Data Summary: Body Weight Reduction
| Animal Model | GZR18 (Bofanglutide) | Semaglutide | Reference |
| db/db Mice | Acute reduction after a single dose; no significant chronic reduction. | 8-10% cumulative weight loss. | |
| DIO Mice | Data not available. | Up to 22% reduction from baseline in a 3-week study. |
Pharmacokinetics
The pharmacokinetic profile of a drug determines its dosing frequency and duration of action. Both GZR18 and semaglutide are designed as long-acting analogs.
Data Summary: Pharmacokinetic Parameters
| Species | GZR18 (Bofanglutide) | Semaglutide | Reference |
| Cynomolgus Monkeys | T½ = 61.3 h | T½ ≈ 160 h (in humans) |
In cynomolgus monkeys, GZR18 demonstrated a terminal half-life (T½) of 61.3 hours. Semaglutide's half-life in humans is approximately 160 hours, which allows for once-weekly administration.
Experimental Protocols
In Vitro GLP-1R Activation Assay
The potency of GLP-1R agonists is commonly determined by measuring the accumulation of intracellular cyclic AMP (cAMP) in a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture : Cells are cultured in appropriate media and seeded into 96-well plates.
-
Agonist Treatment : Cells are treated with serial dilutions of the GLP-1R agonist (GZR18 or semaglutide).
-
cAMP Measurement : After a specified incubation period, intracellular cAMP levels are measured using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or Enzyme Fragment Complementation (EFC).
-
Data Analysis : The dose-response curve is plotted, and the EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved, is calculated.
In Vivo Efficacy Study in db/db Mice
Db/db mice are a model of type 2 diabetes and obesity due to a mutation in the leptin receptor.
-
Animal Model : Male db/db mice are acclimatized and housed under standard laboratory conditions.
-
Drug Administration : Mice are administered the test compound (GZR18 or semaglutide) or vehicle control via subcutaneous injection at specified doses and frequencies.
-
Monitoring :
-
Blood Glucose : Blood samples are collected from the tail vein at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours post-dose) to measure blood glucose levels.
-
Body Weight and Food Intake : Body weight and food consumption are measured daily or at other regular intervals.
-
HbA1c : At the end of a chronic study, whole blood is collected for the measurement of glycated hemoglobin as an indicator of long-term glycemic control.
-
-
Data Analysis : Changes in blood glucose, body weight, and HbA1c are compared between the treatment and vehicle control groups using appropriate statistical methods.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating a GLP-1R agonist.
Conclusion
Based on the available preclinical data, GZR18 is a potent, long-acting GLP-1R agonist with in vitro characteristics, such as receptor and albumin binding affinity, that are comparable to semaglutide. In vivo studies have confirmed its ability to improve glycemic control in diabetic mouse models. While its effects on body weight in preclinical models appear less pronounced in chronic studies compared to what has been reported for semaglutide, it is important to note that these comparisons are drawn from separate studies and may not be directly comparable due to differing experimental conditions. Further head-to-head preclinical and clinical studies will be necessary to fully elucidate the comparative efficacy and therapeutic potential of GZR18 relative to semaglutide.
References
- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]
- 3. Gan & Lee Pharmaceuticals GZR18 Completes First Dosing in Two Phase IIb Clinical Trials-Gan & Lee [ganlee.com]
- 4. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
- 5. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GZR18 and Liraglutide in Diabetes Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational glucagon-like peptide-1 (GLP-1) receptor agonist GZR18 and the established therapy, liraglutide. The following analysis is based on publicly available preclinical and clinical trial data to inform ongoing and future research in the field of diabetes and metabolic diseases.
Overview of GZR18 and Liraglutide
GZR18 is a novel, long-acting GLP-1 receptor agonist currently in clinical development for the treatment of type 2 diabetes and obesity.[1][2] It is being investigated as a bi-weekly or once-weekly subcutaneous injection.[3][4] Preclinical studies have suggested its potential for significant glycemic control and weight reduction.[5]
Liraglutide is a well-established GLP-1 receptor agonist administered as a once-daily subcutaneous injection. It is approved for the treatment of type 2 diabetes and chronic weight management. Its efficacy and safety profile have been documented in numerous clinical trials and real-world studies.
Both GZR18 and liraglutide mimic the action of the native incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials of GZR18 and liraglutide. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.
Table 1: Glycemic Control - HbA1c Reduction
| Drug | Study/Dosage | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Study Duration | Comparator |
| GZR18 | Phase 2b (T2D) / 12 mg (bi-weekly) | 8.28 - 8.56 | -1.87 | 24 weeks | Semaglutide 1 mg (once-weekly) |
| Phase 2b (T2D) / 18 mg (bi-weekly) | 8.28 - 8.56 | -2.28 | 24 weeks | Semaglutide 1 mg (once-weekly) | |
| Phase 2b (T2D) / 24 mg (bi-weekly) | 8.28 - 8.56 | -1.94 | 24 weeks | Semaglutide 1 mg (once-weekly) | |
| Phase 2b (T2D) / 24 mg (once-weekly) | 8.28 - 8.56 | -2.32 | 24 weeks | Semaglutide 1 mg (once-weekly) | |
| Liraglutide | Real-world study | Not specified | -0.9 to -2.2 | 6 months | - |
| LEAD Program | Not specified | Greater improvement vs. active comparators/placebo | Not specified | Various | |
| Real-world evidence (Pakistan) | Not specified | -0.94 at 6 months, -1.1 at 12 months, -1.45 at 24 months | Up to 24 months | - |
Note: The GZR18 Phase 2b trial showed a reduction of 1.60% in the semaglutide group.
Table 2: Weight Management - Body Weight Reduction
| Drug | Study/Dosage | Baseline Weight (kg) | Mean Weight Loss (kg) | Mean Weight Loss (%) | Study Duration | Comparator |
| GZR18 | Phase 2b (T2D) / Max dose | Not specified | -5.42 | Not specified | 24 weeks | Semaglutide 1 mg (once-weekly) |
| Phase 2b (Obesity) / 12 mg (bi-weekly) | Not specified | Not specified | -11.15 | 30 weeks | Placebo | |
| Phase 2b (Obesity) / 18 mg (bi-weekly) | Not specified | Not specified | -13.22 | 30 weeks | Placebo | |
| Phase 2b (Obesity) / 24 mg (bi-weekly) | Not specified | Not specified | -14.25 | 30 weeks | Placebo | |
| Phase 2b (Obesity) / 48 mg (bi-weekly) | Not specified | Not specified | -17.29 | 30 weeks | Placebo | |
| Phase 2b (Obesity) / 24 mg (once-weekly) | Not specified | Not specified | -17.78 | 30 weeks | Placebo | |
| Phase 1b/2a (Obesity) / QW | Not specified | -16.5 | -18.6 (placebo-adjusted) | 35 weeks | Placebo | |
| Phase 1b/2a (Obesity) / Q2W | Not specified | -11.3 | -13.5 (placebo-adjusted) | 35 weeks | Placebo | |
| Liraglutide | SCALE Diabetes / 1.8 mg | 105.8 | -5.0 | -4.7 | 56 weeks | Placebo |
| SCALE Diabetes / 3.0 mg | 105.7 | -6.4 | -6.0 | 56 weeks | Placebo | |
| SCALE Insulin / 3.0 mg | Not specified | Not specified | -5.8 | 56 weeks | Placebo | |
| Real-world study | Not specified | -1.3 to -8.65 | Not specified | Not specified | - |
Note: In the GZR18 Phase 2b T2D trial, the semaglutide group had a weight loss of 3.25 kg. In the SCALE Diabetes trial, the placebo group had a weight loss of 2.2 kg (2.0%). In the SCALE Insulin trial, the placebo group had a weight change of -1.5%. The GZR18 Phase 2b obesity trial placebo group had a weight loss of 0.99%.
Experimental Protocols
GZR18 - Phase 2b Clinical Trial in Type 2 Diabetes (CTR20232069)
-
Objective: To compare the efficacy and safety of GZR18 injection versus semaglutide in Chinese adults with type 2 diabetes.
-
Study Design: A multicenter, randomized, open-label study.
-
Participants: 264 adult patients with T2D and poor glycemic control on lifestyle interventions and/or oral anti-diabetic treatment for at least three months.
-
Intervention: Patients were randomized to receive bi-weekly GZR18 injections (12 mg, 18 mg, or 24 mg), once-weekly 24 mg GZR18 injections, or 1 mg semaglutide for 24 weeks, including a dose-escalation period.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline after 24 weeks of continuous treatment.
Liraglutide - SCALE Diabetes Trial (NCT01272232)
-
Objective: To evaluate the efficacy of liraglutide for weight loss among patients with type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Overweight and obese participants with type 2 diabetes.
-
Intervention: Participants were randomized to receive subcutaneous liraglutide (3.0 mg or 1.8 mg daily) or placebo for 56 weeks.
-
Primary Endpoints: Relative change in weight, proportion of participants losing 5% or more, or more than 10% of baseline weight at week 56.
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling cascade in pancreatic beta-cells.
Generalized Clinical Trial Workflow
References
- 1. Gan & Lee Pharmaceuticals Begins First-In-Human Trial in the U.S. for Investigational Drug, GZR18 - Gan & Lee - Medical Product Information [ganleediabetes.com]
- 2. Gan & Lee Pharmaceuticals GZR18 Completes First Dosing in Two Phase IIb Clinical Trials - Gan & Lee - Medical Product Information [ganleediabetes.com]
- 3. Gan & Lee Pharmaceuticals’ Three Innovative Drugs: GZR18 Injection, GZR4 Injection, and GZR101 Injection Achieve Primary Endpoints in Phase 2 Clinical Studies-Gan & Lee [ganlee.com]
- 4. Gan & Lee Pharmaceuticals Announced First Participant Dosed in the US Phase 2 Clinical Study of Bofanglutide (GZR18) Injection for Overweight or Obesity [prnewswire.com]
- 5. researchgate.net [researchgate.net]
GZR18 in the Landscape of Long-Acting GLP-1R Agonists: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for type 2 diabetes and obesity has been reshaped by the advent of long-acting glucagon-like peptide-1 receptor (GLP-1R) agonists. These agents offer improved glycemic control and significant weight loss benefits. GZR18, a novel long-acting GLP-1R agonist developed by Gan & Lee Pharmaceuticals, has emerged as a promising candidate with the potential for bi-weekly administration. This guide provides a comprehensive head-to-head comparison of GZR18 with other established long-acting GLP-1R agonists, including semaglutide, liraglutide, and dulaglutide, focusing on preclinical and clinical experimental data.
Preclinical Profile
In vitro studies have been conducted to characterize the pharmacological properties of GZR18 and compare it with other long-acting GLP-1R agonists.[1][2]
Receptor Binding Affinity and In Vitro Potency
Preclinical data indicates that GZR18 demonstrates a binding affinity for the human GLP-1 receptor that is comparable to that of semaglutide and liraglutide.[1][2] In terms of functional activity, GZR18 exhibits potent agonistic activity at the GLP-1 receptor, with a reported EC50 of 0.677 nM.[3] While direct head-to-head preclinical studies with detailed quantitative comparisons of binding affinities (Ki or IC50 values) and potencies (EC50 for cAMP accumulation) for GZR18 against a wider range of long-acting GLP-1R agonists are not publicly available, the existing data positions GZR18 as a potent agonist in this class.
Table 1: Preclinical Characteristics of GZR18 and Other Long-Acting GLP-1R Agonists
| Agonist | Receptor Binding Affinity (vs. Liraglutide/Semaglutide) | In Vitro Potency (EC50) |
| GZR18 | Similar | 0.677 nM |
| Semaglutide | High | Data not publicly available in a comparable format |
| Liraglutide | High | Data not publicly available in a comparable format |
| Dulaglutide | High | Data not publicly available in a comparable format |
Note: Direct comparative preclinical data for all agents under identical experimental conditions is limited in publicly available literature.
Clinical Efficacy and Safety
Clinical trials have provided valuable insights into the efficacy and safety profile of GZR18, particularly in the context of weight management and glycemic control.
Weight Management in Overweight and Obese Individuals
A Phase 2b clinical trial (NCT06737042) evaluated the efficacy and safety of GZR18 in adults with obesity or overweight. The study demonstrated significant, dose-dependent weight loss with both bi-weekly and once-weekly GZR18 administration over a 30-week period.
Table 2: Mean Percent Change in Body Weight from Baseline at Week 30 in the GZR18 Phase 2b Trial
| Treatment Group | Mean Percent Weight Change |
| GZR18 12 mg (bi-weekly) | -11.15% |
| GZR18 18 mg (bi-weekly) | -13.22% |
| GZR18 24 mg (bi-weekly) | -14.25% |
| GZR18 48 mg (bi-weekly) | -17.29% |
| GZR18 24 mg (once-weekly) | -17.78% |
| Placebo | -0.99% |
The safety profile of GZR18 was found to be consistent with the known class effects of GLP-1R agonists, with the most common adverse events being gastrointestinal in nature.
Glycemic Control in Type 2 Diabetes
While detailed data from dedicated Phase 2 trials in type 2 diabetes are emerging, preclinical studies have shown that GZR18 can lower blood glucose levels. Head-to-head clinical trials comparing the glycemic control of GZR18 with other long-acting GLP-1R agonists are anticipated to provide a clearer picture of its relative efficacy. For context, numerous head-to-head studies have compared the efficacy of other long-acting GLP-1R agonists.
Table 3: Head-to-Head Comparison of HbA1c Reduction by Other Long-Acting GLP-1R Agonists in Patients with Type 2 Diabetes
| Comparison | HbA1c Reduction | Reference |
| Semaglutide vs. Liraglutide | Semaglutide showed greater HbA1c reduction | |
| Semaglutide vs. Dulaglutide | Semaglutide showed greater HbA1c reduction | |
| Liraglutide vs. Exenatide XR | Liraglutide showed greater HbA1c reduction |
Note: This table summarizes findings from various head-to-head clinical trials. Direct comparisons should be interpreted with caution due to differences in study populations and designs.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the design of clinical investigations is crucial for evaluating a novel therapeutic agent.
GLP-1 Receptor Signaling Pathway
GLP-1R is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate various downstream effects, including potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GLP-1R activation can trigger other signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin, which can lead to receptor internalization and desensitization, as well as G protein-independent signaling.
Caption: GLP-1R Signaling Pathway.
GZR18 Phase 2 Clinical Trial Workflow (NCT06737042)
The ongoing Phase 2 clinical trial for GZR18 in overweight and obese participants follows a structured workflow to assess its efficacy and safety against a placebo and an active comparator, tirzepatide.
Caption: GZR18 Phase 2 Clinical Trial Workflow.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for GZR18 preclinical studies are not publicly available, the following are representative methodologies for key assays used in the evaluation of GLP-1R agonists.
GLP-1 Receptor Binding Assay (Competitive Binding)
This assay is used to determine the affinity of a test compound for the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of GZR18 and other GLP-1R agonists for the GLP-1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GLP-1R ligand (e.g., [¹²⁵I]-GLP-1(7-36) amide).
-
Unlabeled GZR18, semaglutide, liraglutide, and dulaglutide.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled competitor (GZR18 or other agonists).
-
The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a GLP-1R agonist to stimulate the production of intracellular cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of GZR18 and other GLP-1R agonists in stimulating cAMP production.
Materials:
-
A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO-K1 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).
-
GZR18, semaglutide, liraglutide, and dulaglutide.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
-
The culture medium is replaced with assay buffer, and the cells are pre-incubated.
-
The cells are then stimulated with varying concentrations of the GLP-1R agonists for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Dose-response curves are generated, and the EC50 and Emax values are determined using non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay is used to assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated GLP-1 receptor.
Objective: To quantify the potency and efficacy of GZR18 and other GLP-1R agonists in recruiting β-arrestin to the GLP-1R.
Materials:
-
A cell line co-expressing the human GLP-1R fused to a bioluminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin fused to a complementary protein (e.g., YFP).
-
Cell culture medium.
-
Assay buffer.
-
GZR18, semaglutide, liraglutide, and dulaglutide.
-
Substrate for the bioluminescent protein (if applicable).
-
A plate reader capable of detecting BRET or FRET signals.
Procedure:
-
Cells are seeded in a multi-well plate.
-
The culture medium is replaced with assay buffer.
-
The cells are stimulated with varying concentrations of the GLP-1R agonists.
-
The BRET or FRET signal is measured over time using a plate reader. An increase in the signal indicates the proximity of β-arrestin to the receptor.
-
Dose-response curves are generated at a specific time point to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
GZR18 is a potent, long-acting GLP-1R agonist with a preclinical profile comparable to established agents like semaglutide and liraglutide. Phase 2b clinical data has demonstrated its significant efficacy in promoting weight loss with a safety profile consistent with the GLP-1R agonist class. The bi-weekly dosing regimen of GZR18 could offer a convenient treatment option for patients. Further head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of GZR18 in the management of type 2 diabetes and obesity relative to other long-acting GLP-1R agonists. The ongoing research and future publication of detailed preclinical and clinical data will provide a more complete understanding of GZR18's therapeutic potential.
References
- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial - Gan & Lee - Medical Product Information [ganleediabetes.com]
Validating In Vitro Efficacy of GLP-1R Agonist GZR18 in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, GZR18 (also known as Bofanglutide), with established alternatives, semaglutide and liraglutide. The focus is on validating the in vitro findings of GZR18 in relevant animal models, supported by experimental data and detailed protocols.
Executive Summary
GZR18 is a novel GLP-1 analog that has demonstrated promising pharmacological and pharmacokinetic characteristics in preclinical studies.[1][2] In vitro assessments show that GZR18 exhibits potent agonistic activity at the GLP-1 receptor, comparable to leading market drugs, semaglutide and liraglutide.[1][2] These initial findings have been successfully translated into in vivo models, where GZR18 has shown significant efficacy in glycemic control and body weight reduction in diabetic and obese animal models.[1] This guide will delve into the quantitative data from these studies and provide the methodologies for replication and further investigation.
Comparative In Vitro Performance
The initial characterization of a novel GLP-1R agonist begins with assessing its direct interaction with the receptor and its ability to stimulate downstream signaling pathways.
GLP-1 Receptor Activation
The potency of GZR18 in activating the GLP-1 receptor was determined in cell-based assays measuring cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GLP-1R signaling cascade.
| Compound | GLP-1R Activation (EC50) | Cell Line | Assay Principle |
| GZR18 | 0.677 nM | HEK293 cells expressing human GLP-1R | cAMP accumulation assay |
| Semaglutide | ~0.038 nM | CHO cells expressing human GLP-1R | cAMP accumulation assay |
| Liraglutide | ~0.1 nM | CHO cells expressing human GLP-1R | cAMP accumulation assay |
Binding Affinity
GZR18 has demonstrated a binding affinity to both the GLP-1 receptor and human serum albumin (HSA) that is comparable to that of semaglutide and liraglutide. The strong binding to HSA is a key feature of long-acting GLP-1R agonists, contributing to their extended pharmacokinetic profile.
In Vivo Validation in Animal Models
The promising in vitro results for GZR18 were subsequently evaluated in animal models of type 2 diabetes and obesity, primarily using the genetically diabetic db/db mouse model.
Glycemic Control in db/db Mice
A single dose of GZR18 was shown to effectively lower blood glucose levels in db/db mice for over 72 hours. Furthermore, successive administrations of GZR18 (every three days for 33 days) resulted in a significant reduction in both nonfasting and fasting blood glucose levels, as well as glycated hemoglobin (HbA1c), compared to a control group.
| Compound | Animal Model | Duration of Study | Key Findings on Glycemic Control |
| GZR18 | db/db mice | 33 days | Significantly lowered nonfasting and fasting blood glucose and HbA1c (p < 0.05 vs. control). |
| Semaglutide | db/db mice | 11 weeks | Significant and sustained reduction in blood glucose and HbA1c levels. |
| Liraglutide | db/db mice | 4-7 weeks | Dose-dependent reduction in blood glucose levels. |
Body Weight and Food Intake Reduction in db/db Mice
A single administration of GZR18 led to a reduction in body weight in db/db mice over a 72-hour period. Long-term treatment also resulted in decreased food and water consumption.
| Compound | Animal Model | Duration of Study | Key Findings on Body Weight and Food Intake |
| GZR18 | db/db mice | 33 days | Single dose reduced body weight over 72h. Repeated doses lowered food and water consumption (p < 0.05 vs. control). |
| Semaglutide | db/db mice | 11 weeks | Significant and sustained reduction in body weight. |
| Liraglutide | db/db mice | 4 weeks | Reduced body weight gain and food intake (p<0.05). |
Pharmacokinetic Profile
The pharmacokinetic properties of GZR18 were assessed in Sprague-Dawley rats and cynomolgus monkeys, demonstrating its long-acting potential.
| Parameter | GZR18 (Cynomolgus Monkeys) | Semaglutide (Humans) | Liraglutide (Humans) |
| Tmax (Time to maximum concentration) | 14 hours | ~24-36 hours | ~8-12 hours |
| T½ (Terminal half-life) | 61.3 hours | ~1 week | ~13 hours |
| Cmax (Maximum concentration) | 527 nmol/L | Dose-dependent | Dose-dependent |
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R activation by an agonist leads to insulin secretion.
In Vivo Efficacy Study Workflow in db/db Mice
Caption: Workflow for assessing GLP-1R agonist efficacy in db/db mice.
Experimental Protocols
In Vitro GLP-1R Activation Assay (cAMP Measurement)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% Bovine Serum Albumin and a phosphodiesterase inhibitor like IBMX).
-
Compound Treatment: Cells are treated with serial dilutions of GZR18, semaglutide, liraglutide, or a vehicle control for 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
-
Data Analysis: The dose-response curves are generated, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated using a four-parameter logistic fit.
In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male db/db mice (a model of type 2 diabetes and obesity) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimatization and Grouping: Mice are acclimatized for at least one week before the start of the experiment. They are then randomly assigned to treatment groups (e.g., vehicle control, GZR18 at various doses, semaglutide, liraglutide).
-
Dosing: The compounds are administered, typically via subcutaneous injection, at specified intervals (e.g., once daily, every three days, or once weekly) for the duration of the study (e.g., 4 to 12 weeks).
-
Parameter Monitoring:
-
Body Weight and Food/Water Intake: Measured daily or weekly.
-
Blood Glucose: Fasting and non-fasting blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.
-
Glycated Hemoglobin (HbA1c): Blood samples are collected at the beginning and end of the study for HbA1c analysis to assess long-term glycemic control.
-
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between the treatment and vehicle groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.
References
GZR18: A Comparative Benchmarking Analysis Against New and Emerging GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for type 2 diabetes and obesity is rapidly evolving, with glucagon-like peptide-1 receptor (GLP-1R) agonists at the forefront of innovation. This guide provides a comprehensive benchmarking analysis of GZR18, a novel GLP-1R agonist, against the established market leaders, semaglutide and tirzepatide, as well as a look at the next wave of emerging therapies. This document summarizes key preclinical and clinical data, outlines typical experimental protocols, and visualizes the core signaling pathway.
In Vitro and In Vivo Performance
GZR18, also known as Bofanglutide, is a long-acting GLP-1 analog currently in clinical development.[1] Preclinical studies have demonstrated its potential for effective glycemic control and weight reduction.[2] A key differentiator for GZR18 is its potential for bi-weekly (every two weeks) administration, which could offer a significant convenience advantage for patients.[3]
Receptor Binding and Potency
A critical initial assessment for any new GLP-1R agonist is its ability to bind to and activate the GLP-1 receptor. While direct head-to-head studies under identical conditions are limited, available data allows for a comparative overview.
| Compound | Target(s) | Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Source(s) |
| GZR18 | GLP-1R | Similar to semaglutide and liraglutide | Not explicitly stated in publicly available data | [1][2] |
| Semaglutide | GLP-1R | 0.38 ± 0.06 | 0.0571 (cAMP accumulation) | |
| Tirzepatide | GLP-1R / GIPR | GLP-1R: 4.23, GIPR: 0.135 | GLP-1R: 0.934, GIPR: 0.0224 (cAMP accumulation) |
Note: Binding affinities and potencies can vary depending on the specific assay conditions, cell lines, and ligands used.
Pharmacokinetic Profile
The pharmacokinetic properties of a GLP-1R agonist are crucial for determining its dosing frequency and overall therapeutic effect.
| Compound | Half-life (t½) | Tmax | Key Characteristics | Source(s) |
| GZR18 | ~61.3 hours (in cynomolgus monkeys) | ~14 hours (in cynomolgus monkeys) | Long-acting analog, potential for bi-weekly dosing. | |
| Semaglutide | ~1 week (in humans) | 1 to 3 days | Once-weekly subcutaneous injection. | |
| Tirzepatide | ~5 days (in humans) | 8 to 72 hours | Once-weekly subcutaneous injection. Dual GIP and GLP-1 receptor agonist. |
Clinical Efficacy: Weight Loss
The most compelling data for GLP-1R agonists has been their remarkable efficacy in promoting weight loss. Clinical trials have consistently demonstrated significant reductions in body weight.
| Compound | Trial | Dosage | Mean Weight Loss (%) | Duration | Source(s) |
| GZR18 | Phase IIb | 48 mg (bi-weekly) | 17.29% | 30 weeks | |
| GZR18 | Phase IIb | 24 mg (once-weekly) | 17.78% | 30 weeks | |
| Semaglutide | STEP 1 | 2.4 mg (once-weekly) | 14.9% | 68 weeks | |
| Tirzepatide | SURMOUNT-1 | 15 mg (once-weekly) | 22.5% | 72 weeks | |
| Tirzepatide vs. Semaglutide | SURMOUNT-5 | Max tolerated dose | 20.2% (Tirzepatide) vs. 13.7% (Semaglutide) | 72 weeks |
Emerging GLP-1R Agonists
The pipeline for new incretin-based therapies is robust, with several promising candidates in various stages of development. These next-generation agonists often feature novel mechanisms, such as multi-receptor agonism or oral formulations, aiming to further enhance efficacy and patient convenience.
| Compound | Mechanism | Key Features | Reported Efficacy | Source(s) |
| Orforglipron | Oral, non-peptide GLP-1R agonist | Once-daily pill | Up to 14.7% weight loss at 36 weeks (Phase 2) | |
| Retatrutide | GLP-1R / GIPR / Glucagon Receptor Agonist | "Triple G" agonist | Up to 24.2% weight loss at 48 weeks (Phase 2) | |
| MariTide | GLP-1R agonist and GIPR antagonist | Once-monthly injection | Up to 20% average weight loss at 52 weeks (Phase 2) |
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to characterize GLP-1R agonists.
In Vitro GLP-1R Activation Assay (cAMP Accumulation)
This assay is fundamental for determining the potency and efficacy of a GLP-1R agonist by measuring the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to a GLP-1R agonist.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
Test compound (e.g., GZR18) and a reference agonist (e.g., GLP-1).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Cell Seeding: Plate hGLP-1R expressing cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the response (e.g., luminescence) against the log concentration of the agonist to determine the EC50 and Emax values.
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This in vivo model is crucial for assessing the effects of a GLP-1R agonist on body weight, food intake, and glucose metabolism in a more physiologically relevant setting.
Objective: To evaluate the effect of a GLP-1R agonist on body weight and glycemic control in a mouse model of obesity and diabetes.
Animal Model: Male C57BL/6J mice fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity.
Procedure:
-
Acclimatization: House the DIO mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to the high-fat diet and water.
-
Randomization: Randomize the mice into treatment groups based on body weight.
-
Dosing: Administer the test compound (e.g., GZR18) or vehicle via subcutaneous injection at the desired frequency (e.g., daily, weekly).
-
Monitoring: Measure body weight and food intake daily or at regular intervals throughout the study.
-
Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT) to assess the compound's effect on glucose homeostasis.
-
Data Analysis: Analyze the changes in body weight, food intake, and glucose tolerance between the treatment and vehicle groups.
Visualizations
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1R activation stimulates insulin secretion via the Gαs-cAMP-PKA/Epac2 pathway.
Experimental Workflow for In Vitro Agonist Characterization
A typical workflow for the initial in vitro characterization of a novel GLP-1R agonist involves a series of cell-based assays to determine its pharmacological profile.
Caption: Workflow for in vitro characterization of a novel GLP-1R agonist.
References
- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gan & Lee Pharmaceuticals Announces Significant Progress on New Diabetes and Obesity Treatments at the American Diabetes Association's 84th Scientific Sessions < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
GZR18: A Cross-Species Comparative Analysis of GLP-1 Receptor Agonist Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity and potency of GZR18, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, in relation to other established alternatives such as semaglutide and liraglutide. The information is compiled from available preclinical and clinical data to assist researchers in evaluating its potential for therapeutic applications.
In Vitro Activity and Potency
GZR18 demonstrates potent agonistic activity at the GLP-1 receptor. In vitro studies have been conducted to characterize its binding affinity and functional potency, primarily in human and murine cell systems.[1][2]
Comparative Potency of GLP-1 Receptor Agonists (EC50, nM)
| Compound | Human | Mouse | Rat | Cynomolgus Monkey |
| GZR18 | 0.677* | Data not available | Data not available | Data not available |
| Liraglutide | 0.8 ± 0.1 | 0.5 ± 0.1 | Data not available | 0.5 ± 0.1 |
| Semaglutide | Data not available | Data not available | Data not available | Data not available |
*Note: The species for the GZR18 EC50 value of 0.677 nM was not explicitly stated in the source material, but associated experiments were conducted in human GLP-1 receptor-expressing cell lines and primary mice islets.[1][2][3] The data for liraglutide is derived from a separate study and is presented for comparative purposes. Direct head-to-head comparative studies across all species are limited.
Cross-Species Pharmacokinetics and Pharmacodynamics
GZR18 has been evaluated in several animal models, including mice, rats, and cynomolgus monkeys, as well as in human clinical trials. These studies demonstrate its long-acting properties and efficacy in glycemic control and weight reduction.
Key Pharmacokinetic and Pharmacodynamic Findings:
-
In Vitro Profile: GZR18 has shown similar binding affinity for the GLP-1 receptor and human serum albumin when compared to semaglutide and liraglutide. It has also been shown to increase glucose-stimulated insulin secretion (GSIS) in primary mice islets.
-
Animal Models: Pharmacokinetic profiling in Sprague Dawley rats and cynomolgus monkeys has been performed. Efficacy studies in db/db mice demonstrated that GZR18 lowered blood glucose levels and reduced body weight.
-
Human Studies: Phase 1 clinical trials in healthy American and Chinese subjects have been conducted to evaluate the safety, tolerability, and pharmacokinetics of GZR18.
Experimental Protocols
The following outlines the general methodologies employed in the in vitro characterization of GLP-1 receptor agonists like GZR18.
GLP-1 Receptor Activation Assay (cAMP Accumulation Assay)
This assay is a cornerstone for determining the potency (EC50) of GLP-1 receptor agonists.
-
Cell Culture: A stable cell line expressing the GLP-1 receptor, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions.
-
Assay Preparation: Cells are seeded into multi-well plates and incubated to allow for attachment.
-
Compound Treatment: Serial dilutions of the test compounds (e.g., GZR18, liraglutide, semaglutide) are prepared and added to the cells.
-
Incubation: The cells are incubated with the compounds for a specified period to stimulate the GLP-1 receptor.
-
cAMP Measurement: Following incubation, intracellular cyclic adenosine monophosphate (cAMP) levels are measured. This is often achieved using a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration-response data is plotted, and the EC50 value, representing the concentration of the agonist that gives half-maximal response, is calculated using a suitable nonlinear regression model.
Receptor Binding Affinity Assay
This assay measures the ability of a compound to bind to the GLP-1 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled GLP-1 analog (e.g., [125I]-GLP-1) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured to determine the amount of bound radioligand.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound, which is indicative of its binding affinity.
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like GZR18 initiates a cascade of intracellular events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This signaling pathway plays a crucial role in glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Potency Determination
The workflow for determining the in vitro potency of a GLP-1 receptor agonist involves several key steps, from cell line selection to data analysis.
Caption: Experimental Workflow for In Vitro Potency Assay.
References
GZR18 Research Findings: A Comparative Guide on Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings for GZR18, a glucagon-like peptide-1 (GLP-1) receptor agonist under development for weight management and treatment of type 2 diabetes. The information presented is based on publicly available data, primarily from the manufacturer, Gan & Lee Pharmaceuticals. A critical assessment of the reproducibility and independent validation of these findings is included to offer a comprehensive perspective for the scientific community.
Executive Summary
GZR18 has shown promising results in early-stage clinical trials, demonstrating significant weight loss in participants with obesity or who are overweight. As a GLP-1 receptor agonist, its mechanism of action is consistent with a well-established class of drugs. However, it is crucial to note that, as of late 2025, the available data on GZR18 primarily originates from the manufacturer. Independent, peer-reviewed validation of the clinical trial results is not yet available. This guide summarizes the existing data, provides context by comparison with other GLP-1 receptor agonists, and outlines the current limitations regarding independent verification.
GZR18 Performance Data
The primary efficacy data for GZR18 in weight management comes from a Phase IIb clinical trial. The results, as reported by the manufacturer, are summarized below.
| Treatment Group | Dosing Frequency | Mean Percent Weight Loss from Baseline | Placebo-Adjusted Weight Loss |
| GZR18 12 mg | Bi-weekly | -11.15% | -10.16% |
| GZR18 18 mg | Bi-weekly | -13.22% | -12.23% |
| GZR18 24 mg | Bi-weekly | -14.25% | -13.26% |
| GZR18 48 mg | Bi-weekly | -17.29% | -16.30% |
| GZR18 24 mg | Once-weekly | -17.78% | -16.79% |
| Placebo | Bi-weekly/Once-weekly | -0.99% | N/A |
Comparison with Alternative GLP-1 Receptor Agonists
To provide context for the GZR18 findings, the following table presents a summary of weight loss data from pivotal trials of other approved GLP-1 receptor agonists. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and durations may vary.
| Drug | Dosing Frequency | Trial | Mean Percent Weight Loss from Baseline | Placebo-Adjusted Weight Loss |
| Semaglutide 2.4 mg | Once-weekly | STEP 1 | -14.9% | -12.4% |
| Liraglutide 3.0 mg | Once-daily | SCALE Obesity and Prediabetes | -8.0% | -5.4% |
| Tirzepatide 15 mg | Once-weekly | SURMOUNT-1 | -20.9% | -17.8% |
A Phase 2 clinical trial in patients with Type 2 diabetes showed that bi-weekly GZR18 injection led to a greater reduction in HbA1c and body weight after 24 weeks compared to semaglutide (Ozempic®)[1]. A future head-to-head clinical trial (NCT06737042) will directly compare GZR18 with tirzepatide for chronic weight management in individuals who are obese or overweight[2].
Experimental Protocols and Methodologies
Detailed experimental protocols for the GZR18 clinical trials are not fully publicly available. However, based on clinical trial registry information and press releases, the following methodologies were employed for the key Phase IIb study (CTR20231695)[1][3].
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase IIb trial.
-
Participants: 340 adults with a Body Mass Index (BMI) ≥28 kg/m ² or ≥24 kg/m ² with at least one weight-related comorbidity[3].
-
Intervention: Subcutaneous injections of GZR18 at doses of 12 mg, 18 mg, 24 mg, or 48 mg administered bi-weekly, or 24 mg administered once-weekly, compared to a placebo.
-
Primary Endpoint: Percentage change in body weight from baseline at 30 weeks.
-
Secondary Endpoints: Proportion of patients achieving ≥5%, ≥10%, and ≥15% weight loss; changes in waist circumference, blood pressure, and lipid levels.
Reproducibility and Validation of GZR18 Research
Current Status: Lack of Independent Validation
A critical consideration for the scientific community is the reproducibility and independent validation of research findings. As of the current date, all publicly available efficacy and safety data for GZR18 have been released by the manufacturer, Gan & Lee Pharmaceuticals. There are no peer-reviewed publications from independent researchers or institutions that have replicated these findings.
A recent Cochrane review of GLP-1 drugs for weight loss highlighted concerns about the strong involvement of pharmaceutical companies in many studies within this class, emphasizing the need for independent research. While the manufacturer has announced plans to publish the full results of the Phase IIb study in a peer-reviewed journal, these are not yet available for independent scrutiny.
The initiation of a head-to-head trial with tirzepatide is a positive step towards comparative efficacy analysis. However, true validation will require independent replication of the pivotal trial results.
Signaling Pathways and Experimental Workflows
GZR18 Mechanism of Action: GLP-1 Receptor Agonism
GZR18 is a long-acting analogue of the human glucagon-like peptide-1 (GLP-1). Its therapeutic effects are mediated through the activation of the GLP-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Preclinical studies have shown that GZR18 has a similar binding affinity for the GLP-1 receptor as semaglutide and liraglutide.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Favorable Phase 1 Results for Gan & Lee's GZR18 Tablet: 4.16% Weight Loss in Two Weeks [synapse.patsnap.com]
- 3. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
GZR18 vs. Dual GIP/GLP-1R Agonists: A Comparative Analysis for Researchers
A new wave of metabolic therapies is on the horizon, with GZR18, a novel GLP-1 receptor agonist, emerging as a potential competitor to the established class of dual GIP/GLP-1 receptor agonists, such as Tirzepatide. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available data, aimed at researchers, scientists, and drug development professionals.
At a Glance: GZR18 vs. Tirzepatide
While direct head-to-head clinical trial data is still emerging, preliminary comparisons can be drawn from separate clinical trials of GZR18 and the dual GIP/GLP-1R agonist Tirzepatide. A clinical trial directly comparing GZR18 with Tirzepatide for obesity is in progress[1].
GZR18 is identified as a glucagon-like peptide-1 (GLP-1) receptor agonist[2][3][4][5]. In contrast, Tirzepatide is a dual agonist for both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This fundamental difference in their mechanism of action is a key point of comparison.
Efficacy in Weight Management
Both GZR18 and Tirzepatide have demonstrated significant efficacy in weight reduction.
GZR18: In a Phase IIb clinical trial, GZR18 showed substantial weight loss in adults with obesity or who were overweight. After 30 weeks of treatment, participants receiving GZR18 injections experienced significant reductions in body weight compared to placebo. The mean percent change in body weight from baseline was -17.29% for the 48 mg bi-weekly group and -17.78% for the 24 mg once-weekly group.
Tirzepatide: Tirzepatide has also shown impressive results in weight management. In a 72-week phase 3 trial involving adults with obesity, participants receiving the highest dose of tirzepatide (15 mg) had a mean weight loss of -20.9% from baseline.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of GZR18 and Tirzepatide.
Table 1: GZR18 Phase IIb Trial - Weight Loss Efficacy
| Dosage Group | Mean Percent Change in Body Weight from Baseline |
| 12 mg bi-weekly | -11.15% |
| 18 mg bi-weekly | -13.22% |
| 24 mg bi-weekly | -14.25% |
| 48 mg bi-weekly | -17.29% |
| 24 mg once-weekly | -17.78% |
| Placebo | -0.99% |
Table 2: Tirzepatide Phase 3 Trial - Weight Loss Efficacy
| Dosage Group | Mean Percent Change in Body Weight from Baseline |
| 5 mg | -15.0% |
| 10 mg | -19.5% |
| 15 mg | -20.9% |
| Placebo | -3.1% |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of GZR18 and dual GIP/GLP-1R agonists are central to their pharmacological effects.
GZR18: As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. This leads to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.
Dual GIP/GLP-1R Agonists (e.g., Tirzepatide): These agents activate both the GIP and GLP-1 receptors. This dual agonism is believed to have a synergistic effect on glucose control and weight loss. GIP is known to enhance insulin secretion, while GLP-1 also contributes to this effect and has pronounced effects on appetite and food intake.
Below are diagrams illustrating the signaling pathways.
Caption: GZR18 Signaling Pathway.
Caption: Dual GIP/GLP-1R Agonist Signaling Pathway.
Experimental Protocols
Details of the clinical trial protocols provide insight into the methodologies used to evaluate these compounds.
GZR18 Phase IIb Clinical Trial (CTR20231695)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding study.
-
Participants: 340 adults who were either obese (BMI ≥28 kg/m ²) or overweight (BMI ≥24 kg/m ²) with at least one weight-related comorbidity and whose weight was poorly controlled by diet and exercise.
-
Intervention: Participants were randomly assigned to receive bi-weekly injections of GZR18 (12 mg, 18 mg, 24 mg, or 48 mg), a once-weekly injection of GZR18 (24 mg), or a placebo for 30 weeks.
-
Primary Endpoint: The primary outcome was the percent change in body weight from baseline after the 30-week treatment period.
-
Secondary Endpoints: Other measured outcomes included changes from baseline in average weight, waist circumference, waist-to-hip ratio, BMI, and glycemic parameters. Safety and tolerability were also assessed.
Tirzepatide Phase 3 Clinical Trial (SURMOUNT-1)
-
Study Design: A 72-week, phase 3, double-blind, randomized, placebo-controlled trial.
-
Participants: 2,539 adults with a BMI of 30 or more, or 27 or more with at least one weight-related complication, excluding diabetes.
-
Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of 5% or more.
Below is a diagram illustrating the general workflow of these clinical trials.
Caption: Generalized Clinical Trial Workflow.
Safety and Tolerability
The safety profiles of both GZR18 and Tirzepatide appear to be consistent with the GLP-1 receptor agonist class.
GZR18: In the Phase IIb trial, GZR18 injections were reported to be safe and well-tolerated. The most common adverse events were gastrointestinal reactions, which were generally mild to moderate in severity.
Tirzepatide: Similarly, the most common adverse events associated with Tirzepatide are gastrointestinal in nature, including nausea, diarrhea, and constipation. These are typically mild to moderate and tend to occur during the dose-escalation period.
Future Outlook
The development of GZR18 adds another potential therapeutic option to the rapidly evolving landscape of metabolic disease treatments. While dual GIP/GLP-1R agonists like Tirzepatide have set a high bar for efficacy, the performance of GZR18 in its clinical trials is promising. The results of the direct comparative trial between GZR18 and Tirzepatide will be crucial in determining their relative positioning in clinical practice. Researchers and clinicians will be keenly watching for further data on long-term efficacy, safety, and cardiovascular outcomes for both of these important new therapies.
References
- 1. GZR18 vs Tirzepatide for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Bofanglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GZR18 Specificity: A Comparison Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the novel long-acting glucagon-like peptide-1 (GLP-1) analog, GZR18, for its target receptor. To definitively establish target engagement and rule out off-target effects, this document outlines the critical role of receptor knockout (KO) models. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying principles and workflows.
GZR18 is a GLP-1 receptor agonist with potential therapeutic applications in type 2 diabetes.[1] Demonstrating its specific interaction with the GLP-1 receptor (GLP-1R) is paramount for its development as a safe and effective therapeutic. The use of GLP-1R knockout models provides the most rigorous approach for this validation.
Data Presentation: GZR18 Performance in Wild-Type vs. GLP-1R Knockout Models
The following tables summarize the expected quantitative data from key experiments designed to assess the specificity of GZR18. The data presented for the knockout model is hypothetical but represents the anticipated outcome of such a study, confirming the high specificity of GZR18 for the GLP-1 receptor.
Table 1: Radioligand Binding Assay
This assay measures the direct binding affinity of GZR18 to the GLP-1 receptor in cell membranes isolated from wild-type (WT) and GLP-1R knockout (KO) animals. A high binding affinity in WT and a lack of specific binding in KO models would confirm specificity.
| Parameter | Wild-Type (WT) | GLP-1R Knockout (KO) | Alternative GLP-1R Agonist (Semaglutide) - WT |
| Binding Affinity (Ki, nM) | 0.5 | Not Detectable | 0.8 |
| Maximum Binding Sites (Bmax, fmol/mg protein) | 1200 | Not Detectable | 1150 |
Table 2: Functional Assay - cAMP Accumulation
This assay assesses the functional consequence of GZR18 binding to the GLP-1 receptor by measuring the downstream signaling event of cyclic AMP (cAMP) production. Potent stimulation of cAMP in WT cells and no response in KO cells would indicate specific functional activity.
| Parameter | Wild-Type (WT) | GLP-1R Knockout (KO) | Alternative GLP-1R Agonist (Liraglutide) - WT |
| EC50 (nM) | 1.2 | No Response | 1.5 |
| Maximum cAMP Production (% of baseline) | 850% | No Change | 820% |
Table 3: In Vivo Glucose Lowering Effect
This table illustrates the expected in vivo efficacy of GZR18 in a glucose tolerance test in wild-type and GLP-1R knockout mice. A significant glucose-lowering effect in WT mice and a lack of effect in KO mice would demonstrate that the therapeutic action of GZR18 is mediated specifically through the GLP-1 receptor.
| Parameter | Wild-Type (WT) | GLP-1R Knockout (KO) | Vehicle Control (WT) |
| Area Under the Curve (AUC) for Glucose (mg/dL*min) | 8000 | 15000 | 14500 |
| Fasting Blood Glucose Reduction (%) | 35% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Generation and Validation of GLP-1R Knockout Mice
-
Generation: GLP-1R knockout mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation in the Glp1r gene, leading to a premature stop codon and a non-functional protein.
-
Validation:
-
Genotyping: PCR analysis of genomic DNA from tail biopsies is used to confirm the presence of the desired mutation.
-
mRNA Expression: Quantitative real-time PCR (qRT-PCR) on tissues such as the pancreas and brain is performed to confirm the absence of Glp1r mRNA transcripts.
-
Protein Expression: Western blotting or immunohistochemistry using a validated GLP-1R antibody is conducted to confirm the absence of the GLP-1 receptor protein in relevant tissues.
-
2. Radioligand Binding Assay
-
Membrane Preparation: Pancreatic or lung tissue from wild-type and GLP-1R knockout mice is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the crude membrane fraction. Protein concentration is determined using a BCA assay.
-
Assay Protocol:
-
Cell membranes (50 µg protein) are incubated with a radiolabeled GLP-1 analog (e.g., 125I-Exendin-4) and increasing concentrations of unlabeled GZR18 or a competitor ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GLP-1R agonist.
-
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of GZR18.
3. cAMP Functional Assay
-
Cell Culture: Primary pancreatic islet cells are isolated from wild-type and GLP-1R knockout mice, or alternatively, a cell line endogenously expressing the GLP-1R (e.g., CHO-K1) can be used alongside a knockout counterpart.
-
Assay Protocol:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with various concentrations of GZR18 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of GZR18 that produces 50% of the maximal response) and the maximum cAMP production.
Mandatory Visualization
Signaling Pathway of GZR18
Caption: GZR18 binds to and activates the GLP-1 receptor, initiating a downstream signaling cascade.
Experimental Workflow for Confirming GZR18 Specificity
Caption: Workflow for confirming GZR18 specificity using wild-type and knockout models.
Logical Relationship of the Knockout Experiment
Caption: Logical framework for using a knockout model to validate GZR18's target specificity.
References
Safety Operating Guide
Essential Safety and Handling Protocols for GLP-1R Agonist 18
This document provides critical safety and logistical guidance for the handling and disposal of GLP-1R agonist 18, a potent compound with an EC50 of 0.044 nM.[1] Given its high potency, adherence to these procedures is essential for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. The following protocols are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The level of PPE required depends on the specific task being performed. Double gloving is recommended for most handling procedures.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE |
|---|---|
| Storage and Transport (Within Lab) | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Fully-buttoned laboratory coat[2] |
| Weighing of Powders | - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders)[2] |
| Preparation of Solutions | - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant apron over a laboratory coat[2] |
| Conducting Reactions | - Double nitrile gloves (or specialized gloves based on reactants) - Chemical splash goggles - Laboratory coat - Use of a fume hood or glove box is mandatory |
| Waste Disposal | - Double nitrile gloves - Chemical splash goggles - Laboratory coat - Chemical-resistant apron |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan: Safe Handling Protocol
A clear, step-by-step plan for handling is essential to ensure safety and compliance. All manipulations of solid this compound should be performed in a contained and ventilated space.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood, powder-containment hood, or glove box.
-
Ensure all necessary equipment, including the correct PPE and spill cleanup materials, is readily available before starting work.
-
Inform colleagues in the vicinity about the nature of the work being conducted.
-
-
Weighing and Transfer:
-
Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure. Highly potent compounds are often handled in fully contained isolators.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.
-
-
Solution Preparation and Reactions:
-
Add the compound to the solvent slowly to avoid splashing.
-
Conduct all reactions in a certified chemical fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent after use.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Caption: Workflow for the safe handling of potent compounds like this compound.
Disposal Plan
Proper segregation of waste at the point of generation is critical. Three primary waste streams should be established for GLP-1R agonist disposal.
Disposal Procedures:
-
Sharps Waste:
-
Description: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Disposal Method: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container. The container should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste. Do not overfill sharps containers; seal them when they are approximately two-thirds or three-quarters full and follow institutional guidelines for final disposal.
-
-
Liquid Waste:
-
Description: Unused or expired GLP-1R agonist solutions.
-
Disposal Method: Treat all unused or expired solutions as pharmaceutical waste. Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's protocols for chemical inactivation or pickup by a certified waste management vendor.
-
-
Solid Waste:
-
Description: Contaminated vials, pipette tips, gloves, bench paper, and other non-sharp labware.
-
Disposal Method: Place all non-sharp solid waste that has come into contact with the GLP-1R agonist into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution. Small quantities of unused lyophilized powder should first be dissolved in a suitable solvent before being treated as liquid waste to ensure the active peptide is degraded.
-
GLP-1 Receptor Signaling Pathway
GLP-1R agonists exert their effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that is crucial for glucose metabolism and insulin secretion. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). This rise in cAMP activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC), which collectively promote insulin gene expression, exocytosis, and beta-cell survival.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
